Carbazole-9-methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108694. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
carbazol-9-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQYFGXOJXXKGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178816 | |
| Record name | N-(Hydroxymethyl)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2409-36-1 | |
| Record name | 9H-Carbazole-9-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2409-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Hydroxymethyl)carbazole | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbazole-9-methanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108694 | |
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| Record name | N-(Hydroxymethyl)carbazole | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-carbazole-9-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(HYDROXYMETHYL)CARBAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FA5LMV3IK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Carbazole-9-methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of carbazole-9-methanol from carbazole and formaldehyde. It details the prevalent synthetic methodologies, reaction mechanisms, and experimental protocols. Quantitative data from cited experiments are summarized for comparative analysis, and key processes are visualized through workflow and reaction pathway diagrams.
Introduction
This compound, a key intermediate in the synthesis of various biologically active compounds and functional materials, is primarily synthesized through the N-hydroxymethylation of carbazole. This reaction involves the addition of a hydroxymethyl group to the nitrogen atom of the carbazole ring, typically facilitated by a basic catalyst. The efficiency and yield of this synthesis are influenced by several factors, including the choice of base, solvent, and reaction temperature. This guide explores a well-established method for this synthesis and provides the necessary technical details for its replication and optimization.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound from carbazole and formaldehyde proceeds via a base-catalyzed nucleophilic addition mechanism. The reaction is initiated by the deprotonation of the carbazole nitrogen by a mild base, such as potassium carbonate. This deprotonation generates a carbazolyl anion, a potent nucleophile. The lone pair of electrons on the nitrogen atom then attacks the electrophilic carbon of the formaldehyde molecule. A subsequent protonation of the resulting alkoxide ion, typically from the solvent or trace amounts of water, yields the final product, this compound.
Caption: Base-catalyzed nucleophilic addition of carbazole to formaldehyde.
Experimental Protocols
This section details a widely used experimental procedure for the synthesis of this compound.
Materials:
-
Carbazole
-
Formaldehyde (35% aqueous solution)
-
Potassium Carbonate (K₂CO₃)
-
Ethanol
-
Toluene
Procedure: [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of carbazole (16.7 g, 0.1 mol) and potassium carbonate (10 g, 0.06 mol) in ethanol (60 mL) is prepared.
-
Initial Heating: The mixture is heated to reflux and maintained for 5 minutes with continuous stirring.
-
Addition of Formaldehyde: To the refluxing mixture, a 35% aqueous solution of formaldehyde (10 mL, 0.1 mol) is added.
-
Reaction Completion: Heating is continued for an additional 10 minutes to ensure all components dissolve and the reaction proceeds to completion.
-
Isolation of Product: The reaction mixture is then cooled to room temperature, allowing the product to precipitate. The solid product is collected by filtration.
-
Purification: The crude product is dried and then recrystallized from toluene to yield pure this compound.
Quantitative Data Summary
The following table summarizes the quantitative data from the experimental protocol described above.
| Parameter | Value | Reference |
| Reactants | ||
| Carbazole | 16.7 g (0.1 mol) | [1] |
| Formaldehyde (35% aq.) | 10 mL (0.1 mol) | [1] |
| Potassium Carbonate | 10 g (0.06 mol) | [1] |
| Solvent | ||
| Ethanol | 60 mL | [1] |
| Reaction Conditions | ||
| Temperature | Reflux | [1] |
| Time | 15 minutes | [1] |
| Product | ||
| Yield | 10.8 g (91.4%) | [1] |
| Melting Point | 128-129 °C (from Toluene) | [1] |
Experimental Workflow
The following diagram illustrates the step-by-step workflow of the synthesis process.
Caption: Experimental workflow for this compound synthesis.
Potential Side Reactions and Stability
It is important to note that this compound is stable in alkaline alcoholic solutions. However, in acidic media, it can undergo a self-condensation reaction to form N,N´-biscarbazol-9-yl-methane.[1] Therefore, maintaining basic to neutral conditions during workup and storage is crucial to prevent the formation of this impurity.
Conclusion
The synthesis of this compound from carbazole and formaldehyde using potassium carbonate as a base in ethanol is a highly efficient and straightforward method, yielding the product in high purity and yield. This guide provides the essential technical details, including a reliable experimental protocol and an understanding of the underlying reaction mechanism, to aid researchers in the successful synthesis of this valuable chemical intermediate. Careful control of the reaction conditions, particularly the pH, is critical to prevent the formation of byproducts and ensure the stability of the final product.
References
A Comprehensive Technical Guide to Carbazole-9-methanol: Physicochemical Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole-9-methanol, a derivative of the heterocyclic compound carbazole, serves as a valuable building block in organic synthesis and holds potential in the realm of medicinal chemistry. Its unique structural and fluorescent properties make it a compound of interest for various applications, including the development of novel therapeutic agents and analytical probes.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in different environments and for its application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO | [1] |
| Molecular Weight | 197.24 g/mol | [1] |
| Melting Point | 127-129 °C | [1][2] |
| Boiling Point | Data not readily available | |
| pKa | Data not readily available | |
| Solubility | Stable in alkaline alcoholic solutions. In acidic media, it converts to N,N´-biscarbazol-9-yl-methane.[1][2] The parent compound, carbazole, is soluble in acetone, slightly soluble in benzene, ether, and ethanol, and insoluble in water. | |
| Appearance | White crystalline solid | [3] |
Experimental Protocols
Synthesis of this compound
A reliable method for the synthesis of this compound has been reported, yielding the product in high purity.[1][2]
Materials:
-
Carbazole
-
Ethanol
-
Potassium carbonate
-
35% aqueous solution of methanal (formaldehyde)
-
Toluene
Procedure:
-
A mixture of carbazole (16.7 g, 0.1 mol) and potassium carbonate (10 g, 60 mmol) in ethanol (60 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[1][2]
-
The mixture is heated to boiling and refluxed for 5 minutes with continuous stirring.[1][2]
-
Methanal (10 mL of a 35% aqueous solution, 0.1 mol) is then added to the reaction mixture.[1][2]
-
Heating is continued until all components have dissolved, and the reaction is allowed to proceed for an additional 10 minutes.[1][2]
-
The reaction mixture is then cooled to room temperature, which will cause the product to precipitate.[1][2]
-
The separated solid product is collected by filtration and dried.[1][2]
-
For further purification, the crude product is recrystallized from toluene.[1][2]
Analytical Characterization
The purity and structure of the synthesized this compound can be confirmed using standard analytical techniques.
1. Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel plate.
-
Mobile Phase: A 9:1 mixture of chloroform and ethanol.[1][2]
-
Result: An Rf value of 0.57 is expected for this compound under these conditions.[1][2]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (300 MHz): Expected chemical shifts (δ) in ppm are: 8.14 (d, 1H, H-4), 7.67 (d, 1H, H-1), 7.45 (t, 1H, H-3), 7.22 (t, 1H, H-2), 5.77 (d, 2H, CH₂), 1.91 (t, 1H, OH).[1][2]
-
¹³C NMR (75 MHz): Expected chemical shifts (δ) in ppm are: 139.78 (C-8a, C-9a), 125.72 (C-2, C-7), 122.62 (C-4a, C-4b), 120.24 (C-4, C-5), 119.41 (C-3, C-6), 109.93 (C-1, C-8), 65.33 (CH₂).[1][2]
References
An In-depth Technical Guide on the ¹H and ¹³C NMR Spectral Data of Carbazole-9-methanol
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Carbazole-9-methanol. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and characterization of small molecules. This document presents detailed spectral data in a structured format, outlines the experimental protocols for data acquisition, and includes a visual representation of the molecular structure with atom numbering for clear spectral assignment.
Molecular Structure and Atom Numbering
The structural formula of this compound is presented below, with atoms numbered to facilitate the assignment of NMR signals. This numbering convention is used throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H-4, H-5 | 8.14 | d | 7.8 | 2H |
| H-1, H-8 | 7.67 | d | 8.4 | 2H |
| H-3, H-6 | 7.45 | t | 2H | |
| H-2, H-7 | 7.22 | t | 2H | |
| -CH₂- | 5.77 | d | 2H | |
| -OH | 1.91 | t | 1H |
Table 1: ¹H NMR spectral data of this compound in DMSO-d₆.[1][2]
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound was also recorded in DMSO-d₆. The chemical shifts (δ) are reported in ppm.
| Signal Assignment | Chemical Shift (δ) ppm |
| C-8a, C-9a | 139.78 |
| C-2, C-7 | 125.72 |
| C-4a, C-4b | 122.62 |
| C-4, C-5 | 120.24 |
| C-3, C-6 | 119.41 |
| C-1, C-8 | 109.93 |
| -CH₂- | 65.33 |
Table 2: ¹³C NMR spectral data of this compound in DMSO-d₆.[1][2][3]
Experimental Protocols
The NMR spectra were obtained using a Bruker AVANCE NMR spectrometer operating at a frequency of 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.[1][2] Other experiments have also utilized a Bruker 400MHz AV NMR spectrometer.[4] The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).[1][2][3][4] Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak.
Sample Preparation Workflow
The following diagram illustrates the general workflow for preparing a sample for NMR analysis.
Caption: General workflow for NMR sample preparation.
Data Interpretation and Logical Relationships
The assignment of the proton and carbon signals is based on their chemical shifts, multiplicities, and coupling constants, which are consistent with the known effects of substituent groups on the carbazole ring system. The workflow for spectral interpretation is outlined below.
References
Unveiling the Photophysical Profile of Carbazole-9-methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated UV-Vis absorption and fluorescence emission properties of Carbazole-9-methanol. While specific experimental data for this particular derivative is not extensively available in peer-reviewed literature, this document leverages the well-established photophysical characteristics of the parent carbazole moiety and general spectroscopic principles to project its spectral behavior. Detailed experimental protocols for the characterization of this compound are provided to guide researchers in obtaining empirical data.
Carbazole and its derivatives are a prominent class of heterocyclic aromatic compounds, renowned for their robust thermal and photochemical stability, excellent charge-transporting capabilities, and significant luminescence. These characteristics make them invaluable in the development of organic light-emitting diodes (OLEDs), photovoltaic devices, and fluorescent probes for biological applications. The introduction of a methanol group at the 9-position of the carbazole nucleus is expected to modulate its electronic and photophysical properties, influencing its absorption and emission characteristics.
Predicted Photophysical Data
The following table summarizes the predicted photophysical parameters for this compound in a common solvent such as ethanol. These values are extrapolated from the known data of carbazole and consider the minor electronic influence of the N-CH2OH substituent.
| Parameter | Predicted Value | Notes |
| UV-Vis Absorption | ||
| λmax,1 (nm) | ~293 | Attributed to the π-π* transition of the carbazole core. |
| λmax,2 (nm) | ~325 | A weaker absorption band, also characteristic of the carbazole π-system. |
| Molar Absorptivity (ε) at λmax,1 (M⁻¹cm⁻¹) | 15,000 - 20,000 | Expected to be in a similar range to unsubstituted carbazole. |
| Fluorescence Emission | ||
| λem (nm) | ~350 - 365 | A slight red-shift compared to carbazole is possible due to the substituent. |
| Stokes Shift (nm) | ~25 - 40 | The difference between the lowest energy absorption maximum and the emission maximum. |
| Fluorescence Quantum Yield (Φf) | 0.3 - 0.5 | Carbazole has a quantum yield of around 0.42 in ethanol. The methanol group is not expected to be a significant quenching moiety. |
Experimental Protocols
To empirically determine the photophysical properties of this compound, the following experimental protocols are recommended.
UV-Vis Absorption Spectroscopy
Objective: To determine the wavelengths of maximum absorption (λmax) and the molar absorptivity (ε).
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in a spectroscopic grade solvent (e.g., ethanol or cyclohexane). From the stock solution, prepare a series of dilutions in the range of 1 x 10⁻⁵ M to 5 x 10⁻⁵ M.
-
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference in a matched quartz cuvette (1 cm path length).
-
Data Acquisition: Record the absorption spectra of the prepared solutions over a wavelength range of 200-450 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law, A = εcl, where A is the absorbance at a specific λmax, c is the molar concentration, and l is the path length of the cuvette.
Fluorescence Emission Spectroscopy
Objective: To determine the wavelength of maximum fluorescence emission (λem) and the relative fluorescence quantum yield (Φf).
Methodology:
-
Sample Preparation: Use a dilute solution of this compound with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrumentation: Employ a spectrofluorometer equipped with a xenon lamp source and photomultiplier tube detector.
-
Data Acquisition: Excite the sample at its lowest energy absorption maximum (λmax,2). Record the emission spectrum over a wavelength range from the excitation wavelength to 600 nm.
-
Quantum Yield Determination (Relative Method):
-
Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
Prepare solutions of the sample and the standard with identical absorbance at the same excitation wavelength.
-
Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard under identical experimental conditions.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, I is the integrated emission intensity, and η is the refractive index of the solvent.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures for characterizing the photophysical properties of this compound.
Caption: Experimental workflow for photophysical characterization.
This guide provides a foundational understanding of the expected photophysical properties of this compound and a clear methodological framework for their empirical validation. The inherent versatility of the carbazole scaffold suggests that further functionalization could lead to the development of novel materials with tailored optoelectronic properties for a range of scientific and technological applications.
An In-depth Technical Guide to the Solubility of Carbazole-9-methanol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Carbazole-9-methanol (also known as N-(Hydroxymethyl)carbazole), a crucial parameter for its application in research, drug development, and materials science. Understanding the solubility of this compound is fundamental for designing synthetic routes, purification strategies, and formulation development. This document outlines the available solubility information, presents a detailed experimental protocol for its determination, and provides a visual representation of the experimental workflow.
Introduction to this compound and its Solubility
This compound is a derivative of carbazole, a nitrogen-containing heterocyclic compound with significant interest due to its photophysical and electronic properties. The introduction of a hydroxymethyl group at the 9-position modifies the molecule's polarity and hydrogen bonding capabilities, thereby influencing its solubility profile. Accurate solubility data is essential for:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis and derivatization reactions.
-
Purification: Developing effective recrystallization and chromatographic purification methods.
-
Formulation: Preparing solutions of known concentrations for biological assays and material fabrication.
-
Process Development: Scaling up synthetic procedures and ensuring consistent product quality.
Qualitative Solubility of this compound
Based on documented synthesis and purification methods, the following qualitative solubility information has been established. This compound has been successfully recrystallized from toluene and ethanol, indicating that it is soluble in these solvents, particularly at elevated temperatures.[1][2]
Table 1: Qualitative Solubility of this compound
| Solvent | Solvent Class | Solubility | Temperature Dependence |
| Toluene | Aromatic Hydrocarbon | Soluble | Solubility increases with temperature |
| Ethanol | Alcohol | Soluble | Solubility increases with temperature |
Note: This table is based on recrystallization data and indicates sufficient solubility for this purification technique. Further quantitative analysis is required to determine the exact solubility limits.
Experimental Protocol for Determining the Solubility of this compound
The following is a detailed methodology for the quantitative determination of this compound solubility in a given organic solvent. This protocol is based on the widely used isothermal shake-flask method, followed by quantitative analysis using UV-Vis spectrophotometry.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
UV-Vis spectrophotometer and quartz cuvettes
3.2. Experimental Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial containing a known volume (e.g., 5 mL) of the chosen solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium solubility is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter to remove any undissolved microparticles.
-
Transfer the filtered supernatant to a pre-weighed vial to determine the mass of the solution.
-
Alternatively, for UV-Vis analysis, accurately dilute a known volume of the filtered supernatant with the same solvent in a volumetric flask to a concentration that falls within the linear range of the calibration curve.
-
-
Quantitative Analysis by UV-Vis Spectrophotometry:
-
Determination of λmax: Prepare a dilute solution of this compound in the solvent of interest and scan the UV-Vis spectrum (typically from 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).
-
Sample Analysis: Measure the absorbance of the diluted sample solution at λmax.
-
Calculation of Solubility: Use the equation of the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as mg/mL, g/100 g of solvent, or molarity.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
References
Thermal Stability and Decomposition of Carbazole-9-methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Carbazole-9-methanol and its Thermal Properties
Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their high thermal stability, which makes them valuable in materials science and pharmaceuticals.[1] this compound, a derivative featuring a hydroxymethyl group at the 9-position of the carbazole ring, is utilized in chemical synthesis and research. Understanding its thermal stability is crucial for determining its suitability in applications where it may be subjected to elevated temperatures, such as in drug formulation processes or as a component in organic electronic devices.
While a definitive decomposition temperature for this compound is not documented, its melting point has been reported.
Table 1: Physical and Thermal Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁NO | --INVALID-LINK-- |
| Molecular Weight | 197.23 g/mol | --INVALID-LINK-- |
| Melting Point | 128-129 °C | [2][3] |
| Decomposition Temperature | No information available | --INVALID-LINK-- |
The high melting point suggests strong intermolecular forces and a stable crystal lattice. Generally, carbazole-based compounds exhibit excellent thermal stability, with some derivatives being stable at temperatures well above 300°C.[4]
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition temperature of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary experimental techniques employed.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperature.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed and placed into a tared TGA crucible, commonly made of alumina or platinum.
-
Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA furnace.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, from ambient temperature to a final temperature sufficient to induce complete decomposition (e.g., 600-800 °C).
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of the major weight loss step is typically reported as the decomposition temperature.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transition temperature, and enthalpy of transitions.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 3-5 mg) is weighed and hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.
-
Atmosphere: The analysis is performed under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program: The sample is subjected to a heat-cool-heat cycle to erase its thermal history. A typical program involves heating from room temperature to above its melting point at a rate of 10 °C/min, cooling, and then reheating at the same rate.
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. The melting point (Tm) is determined from the peak of the endothermic event during the second heating scan.
Thermal Decomposition Pathway
While the specific decomposition products of this compound have not been detailed in the literature, a plausible decomposition pathway can be proposed based on the known thermal degradation of carbazole and related N-substituted compounds.[4] The initial and most likely step is the cleavage of the N-CH₂OH bond, as it is expected to be the weakest bond.
The thermal degradation of carbazole itself at elevated temperatures involves both decomposition and condensation reactions, leading to the cracking of C-N and C-C bonds and the formation of polycarbazole.[4] Primary reaction products from the degradation of the carbazole moiety include aromatic hydrocarbons and various nitrogen-containing compounds.[4]
Conclusion
This compound is expected to exhibit good thermal stability, a characteristic feature of the carbazole family of compounds. While its melting point is established at 128-129 °C, its decomposition temperature has not been reported. Standard thermal analysis techniques, namely TGA and DSC, can be employed to determine these crucial parameters. The proposed decomposition pathway suggests an initial cleavage at the N-CH₂OH bond, followed by further degradation of the carbazole radical into smaller aromatic and nitrogen-containing fragments, as well as potential polymerization. For applications in drug development and materials science, it is imperative for researchers to experimentally determine the precise thermal properties of this compound under their specific processing conditions.
References
Unveiling the Solid State: A Technical Guide to the Crystal Structure of Carbazole-9-methanol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of Carbazole-9-methanol and its derivatives. Carbazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1][2] Understanding the three-dimensional arrangement of atoms within these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide summarizes key crystallographic data, details experimental protocols for structure determination, and visualizes a relevant biological signaling pathway.
Crystal Structure of this compound Derivatives
While a complete, publicly available single-crystal X-ray structure of the parent compound, this compound, has not been identified in this review, detailed crystallographic data for several of its derivatives have been reported. This section presents a comparative summary of the crystal structures of two such derivatives: (4,9-Dimethyl-9H-carbazol-3-yl)methanol and 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole.
Crystallographic Data Summary
The following tables provide a structured overview of the crystallographic data for the two derivatives, facilitating a clear comparison of their solid-state properties.
Table 1: Crystallographic Data for (4,9-Dimethyl-9H-carbazol-3-yl)methanol [3]
| Parameter | Value |
| Chemical Formula | C₁₅H₁₅NO |
| Molecular Weight | 225.28 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.4728 (4) |
| b (Å) | 5.4554 (3) |
| c (Å) | 15.0906 (4) |
| α (°) | 90 |
| β (°) | 95.453 (4) |
| γ (°) | 90 |
| Volume (ų) | 1186.08 (8) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation | Mo Kα |
| R-factor | 0.079 |
Table 2: Crystallographic Data for 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole [4]
| Parameter | Value |
| Chemical Formula | C₃₂H₃₂N₂ |
| Molecular Weight | 444.59 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.6184 (4) |
| b (Å) | 11.0946 (7) |
| c (Å) | 19.4673 (13) |
| α (°) | 90 |
| β (°) | 95.982 (1) |
| γ (°) | 90 |
| Volume (ų) | 1206.86 (14) |
| Z | 2 |
| Temperature (K) | 292 |
| Radiation | Mo Kα |
| R-factor | 0.061 |
Experimental Protocols
The determination of the crystal structures summarized above relies on a series of well-defined experimental procedures. This section outlines the key methodologies for the synthesis and crystallographic analysis of this compound and its derivatives.
Synthesis
Synthesis of this compound:
A common method for the synthesis of this compound involves the reaction of carbazole with formaldehyde.[5] A mixture of carbazole and potassium carbonate in ethanol is heated to reflux.[5] An aqueous solution of formaldehyde is then added, and the reaction mixture is heated further.[5] Upon cooling, the product precipitates and can be collected by filtration and recrystallized from a suitable solvent like toluene.[5]
Synthesis of (4,9-Dimethyl-9H-carbazol-3-yl)methanol:
This derivative is synthesized from ethyl 4,9-dimethyl-9H-carbazole-3-carboxylate.[3] The carboxylate is reduced using lithium aluminium hydride in anhydrous tetrahydrofuran at room temperature, followed by refluxing for several hours under a nitrogen atmosphere.[3] After quenching the excess reducing agent, the product is extracted with ethyl acetate.[3]
Synthesis of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole:
This synthesis involves the oxidative coupling of 9-butyl-9H-carbazole.[4] Iron(III) chloride in chloroform is used as the oxidizing agent. 9-butyl-9H-carbazole, dissolved in chloroform, is added dropwise to the iron(III) chloride solution and stirred at ambient temperature.[4] The crude product is obtained after workup with a sodium hydroxide solution and extraction with chloroform.[4]
Single-Crystal X-ray Crystallography
The definitive determination of the three-dimensional atomic arrangement in a crystalline solid is achieved through single-crystal X-ray diffraction. The general workflow for this process is outlined below.
Protocol Details:
-
Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. For example, single crystals of 9-butyl-3-(9-butyl-9H-carbazole-3-yl)-9H-carbazole were obtained by the slow evaporation of an ethanol solution.[4]
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using methods such as direct methods or Patterson synthesis. This initial model is then refined against the experimental data to obtain the final, accurate atomic coordinates and other structural parameters.
Biological Activity and Signaling Pathway
Certain carbazole derivatives have been shown to exhibit significant antitumor activity. For instance, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has been reported to induce apoptosis and senescence in human melanoma cells through the reactivation of the p53 signaling pathway.[6][7]
The proposed mechanism involves the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38-MAPK) pathways, which in turn phosphorylate and activate p53.[7] Activated p53 then transcriptionally upregulates its target genes, leading to cell cycle arrest, apoptosis, and senescence.[7][8]
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure of this compound derivatives, detailed experimental protocols for their synthesis and structural analysis, and a visualization of a key signaling pathway implicated in their anticancer activity. The presented data underscores the importance of crystallographic studies in understanding the structure-function relationships of this important class of compounds. Further research to obtain the crystal structure of the parent this compound is warranted to complete the structural landscape of this family. The insights gained from these studies are invaluable for the continued development of novel carbazole-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbazol-9-yl-methanol - High purity | EN [georganics.sk]
- 3. (4,9-Dimethyl-9H-carbazol-3-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p53 mediated senescence impairs the apoptotic response to chemotherapy and clinical outcome in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
N-(Hydroxymethyl)carbazole: A Technical Guide to its Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
First Synthesis
While the seminal publication detailing the initial synthesis of N-(hydroxymethyl)carbazole could not be definitively identified through a comprehensive search of available literature, a widely recognized and effective method involves the reaction of carbazole with formaldehyde in an alkaline medium. This straightforward approach provides good yields of the desired product.
Experimental Protocol: Synthesis of N-(Hydroxymethyl)carbazole
This section details a common and reliable method for the synthesis of N-(hydroxymethyl)carbazole.
Reaction Scheme:
Materials and Reagents:
-
Carbazole
-
Ethanol
-
Potassium Carbonate (K₂CO₃)
-
Formaldehyde (35% aqueous solution)
-
Toluene
Procedure:
-
To a mixture of 16.7 g (0.1 mol) of carbazole in 60 mL of ethanol, add 10 g (0.06 mol) of potassium carbonate.
-
Heat the mixture to reflux with magnetic stirring for 5 minutes.
-
Add 10 mL of a 35% aqueous solution of formaldehyde (0.1 mol) to the refluxing mixture.
-
Continue heating until all components are dissolved.
-
After an additional 10 minutes of reflux, cool the reaction mixture.
-
The product will precipitate out of the solution. Filter the separated product.
-
Dry the crude product and recrystallize from toluene to obtain pure N-(hydroxymethyl)carbazole.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of N-(hydroxymethyl)carbazole.
| Parameter | Value | Reference |
| Yield | 91.4% | [2] |
| Melting Point | 128-129 °C (from Toluene) | [2] |
| Molecular Formula | C₁₃H₁₁NO | [3] |
| Molecular Weight | 197.23 g/mol | [3] |
Mandatory Visualizations
Experimental Workflow for the Synthesis of N-(Hydroxymethyl)carbazole
References
Methodological & Application
Application Note: Fluorescent Labeling of Primary Amines with a Novel Carbazole-Based Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds that have garnered considerable interest in the fields of materials science and biotechnology. Their rigid, planar structure and extended π-conjugated system impart desirable photophysical properties, including high quantum yields, excellent thermal and photochemical stability, and strong fluorescence, typically in the blue region of the spectrum.[1][2] These characteristics make carbazole-based fluorophores valuable tools for the fluorescent labeling of biomolecules, enabling sensitive detection in various applications such as fluorescence microscopy, immunoassays, and proteomics.
This document provides a detailed protocol for the fluorescent labeling of primary amines (e.g., in proteins and other biomolecules) using a carbazole-based probe. It addresses the chemical challenges of using Carbazole-9-methanol directly and proposes a robust method for its conversion into an amine-reactive derivative for efficient bioconjugation.
Principle of the Method
Directly labeling primary amines with this compound is chemically unfeasible under standard bioconjugation conditions due to the low reactivity of the hydroxyl group. Alcohols do not readily react with amines to form a stable linkage.[3] To overcome this, the hydroxyl group of this compound must first be chemically activated.
This protocol describes a two-step activation strategy:
-
Introduction of a Carboxylic Acid Linker: this compound is reacted with succinic anhydride to introduce a carboxylic acid functional group via an ester linkage. This creates an intermediate, Carbazole-9-methyl-succinate.
-
Formation of an Amine-Reactive NHS Ester: The terminal carboxylic acid of the intermediate is then activated with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent (e.g., EDC) to form the highly amine-reactive Carbazole-9-methyl-succinimidyl-ester (Carbazole-NHS Ester).
This Carbazole-NHS Ester readily reacts with primary amines on target biomolecules in a slightly alkaline environment (pH 8.3-8.5) to form a stable and covalent amide bond, effectively tagging the molecule with the carbazole fluorophore.[4][5][6]
Photophysical and Labeling Data
The following tables summarize the key photophysical properties of the carbazole fluorophore and the expected quantitative outcomes of a typical protein labeling experiment.
Table 1: Photophysical Properties of the Carbazole Fluorophore
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~323 nm | [7][8] |
| Emission Maximum (λem) | ~351 nm | [7][8] |
| Stokes Shift | ~28 nm | Calculated |
| Recommended Excitation Laser | 355 nm | [7][8] |
| Recommended Emission Filter | 379/28 nm bandpass | [7] |
| Solvent | Ethanol | [8] |
Table 2: Representative Data for Labeling of IgG with Carbazole-NHS Ester
| Parameter | Value | Description |
| Protein Concentration | 2.5 mg/mL | Initial concentration of the IgG antibody for labeling. |
| Dye:Protein Molar Ratio | 12:1 | Molar excess of Carbazole-NHS Ester used in the reaction. |
| A280 (Corrected) | 0.850 | Absorbance of the conjugate at 280 nm, corrected for dye absorbance. |
| A323 (Dye) | 0.215 | Absorbance of the conjugate at the dye's λmax. |
| Degree of Labeling (DOL) | 3.5 | Moles of dye per mole of protein, calculated post-purification. |
| Labeling Efficiency | ~30% | Percentage of the initial dye that is covalently attached to the protein. |
Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the overall experimental workflow and the chemical reaction for labeling.
References
- 1. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chemoselective Hydroxyl Group Transformation: An Elusive Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. benchchem.com [benchchem.com]
- 6. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 7. Spectrum [Carbazole] | AAT Bioquest [aatbio.com]
- 8. Absorption [Carbazole] | AAT Bioquest [aatbio.com]
Application Notes and Protocols: Carbazole-9-methanol as a Precursor for a Fluorescent Probe in Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds known for their robust chemical stability and high fluorescence quantum yields.[1][2] These properties make them excellent candidates for the development of fluorescent chemosensors for various analytes, including metal ions. The detection of metal ions is crucial in numerous fields, from environmental monitoring to medical diagnostics and pharmaceutical development, as an excess of certain metal ions can be toxic to living organisms.[2] Fluorescent sensors offer high sensitivity, selectivity, and the ability for real-time measurements.[3]
This document provides detailed application notes and protocols for the use of Carbazole-9-methanol as a precursor to synthesize a fluorescent probe for the detection of metal ions, specifically focusing on a Schiff base derivative for the detection of Fe³⁺ and Cu²⁺. The sensing mechanism typically involves a change in fluorescence intensity ("turn-on" or "turn-off") upon binding of the metal ion to the probe.[2] This can be due to processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF).[3]
Synthesis of a Carbazole-Based Fluorescent Probe
This compound is a versatile starting material that can be readily oxidized to the corresponding aldehyde, 9-formylcarbazole. This aldehyde can then be reacted with a suitable amine to form a Schiff base, which can act as a metal ion chelator.
Protocol for Synthesis of 9-Formylcarbazole from this compound
-
Oxidation of this compound: Dissolve this compound in a suitable solvent such as dichloromethane (DCM).
-
Add an oxidizing agent, for example, pyridinium chlorochromate (PCC), portion-wise at room temperature.
-
Stir the reaction mixture for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
Evaporate the solvent under reduced pressure to obtain the crude 9-formylcarbazole.
-
Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Synthesis of the Schiff Base Fluorescent Probe
The following is a representative protocol for the synthesis of a carbazole-based Schiff base probe from 9-formylcarbazole.
-
Condensation Reaction: Dissolve 9-formylcarbazole (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
Add a solution of 2-amino-4-nitrophenol (1.0 mmol) in ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the Schiff base fluorescent probe.
-
Characterize the structure of the synthesized probe using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocols for Metal Ion Detection
The following protocols are for the use of the synthesized carbazole-based Schiff base probe for the detection of Fe³⁺ and Cu²⁺ ions in solution.
Preparation of Stock Solutions
-
Probe Stock Solution: Prepare a stock solution of the synthesized carbazole-based Schiff base probe (e.g., 1 x 10⁻³ M) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Metal Ion Stock Solutions: Prepare stock solutions of various metal ions of interest (e.g., FeCl₃, CuCl₂, NaCl, KCl, MgCl₂, etc.) at a concentration of 1 x 10⁻² M in deionized water.
Fluorescence Titration Protocol
-
Working Solution Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in a buffered solution (e.g., 10 µM in a Tris-HCl buffer, pH 7.4, with a small percentage of DMSO to ensure solubility).
-
Initial Measurement: Record the fluorescence emission spectrum of the probe's working solution.
-
Titration: Add incremental amounts of the metal ion stock solution to the probe's working solution.
-
Incubation and Measurement: After each addition of the metal ion solution, allow the solution to incubate for a short period to ensure complex formation, and then record the fluorescence emission spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.
Determination of Binding Stoichiometry and Association Constant
The binding stoichiometry of the probe-metal ion complex can be determined using Job's plot method. The association constant (Kₐ) can be calculated using the Benesi-Hildebrand equation from the fluorescence titration data.
Data Presentation
The following tables summarize the performance of a representative carbazole-based Schiff base fluorescent probe for the detection of Fe³⁺ and Cu²⁺ ions.[4]
Table 1: Photophysical Properties of the Carbazole-Based Schiff Base Probe
| Property | Value |
| Excitation Wavelength (λex) | ~380 nm |
| Emission Wavelength (λem) | ~530 nm |
| Solvent System | DMSO/H₂O |
Table 2: Performance Data for Metal Ion Detection
| Metal Ion | Detection Limit | Binding Stoichiometry (Probe:Metal) | Association Constant (Kₐ) | Fluorescence Response |
| Fe³⁺ | 4.23 x 10⁻⁶ M[4] | 2:1[4] | 1.50 x 10⁴ M⁻¹[1] | Enhancement ("Turn-on")[4] |
| Cu²⁺ | 5.67 x 10⁻⁶ M[4] | 1:1[4] | 3.44 x 10³ M⁻¹[1] | Enhancement ("Turn-on")[4] |
Signaling Pathway
The fluorescence enhancement observed upon the addition of Fe³⁺ or Cu²⁺ to the carbazole-based Schiff base probe can be attributed to the inhibition of C=N isomerization and the obstruction of the excited-state intramolecular proton transfer (ESIPT) process upon complexation with the metal ion.[4] This chelation-enhanced fluorescence (CHEF) effect leads to a "turn-on" response.
Conclusion
This compound serves as a valuable and accessible precursor for the synthesis of highly sensitive and selective fluorescent probes for metal ion detection. Through a straightforward synthetic route involving oxidation and Schiff base condensation, a probe capable of detecting biologically and environmentally important metal ions such as Fe³⁺ and Cu²⁺ can be readily prepared. The detailed protocols provided herein offer a comprehensive guide for researchers in the fields of analytical chemistry, materials science, and drug development to utilize carbazole-based fluorescent probes for their specific applications.
References
Application Notes and Protocols for the Fabrication of Organic Light-Emitting Diodes (OLEDs) Using Carbazole-9-Methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of carbazole-9-methanol derivatives and their application in the fabrication of Organic Light-Emitting Diodes (OLEDs). Carbazole derivatives are a significant class of materials in organic electronics due to their excellent charge transport properties, high thermal stability, and tunable electronic characteristics.[1][2]
This compound, as a fundamental building block, offers a versatile platform for the synthesis of more complex functional molecules for OLEDs, including host materials, emitting materials, and hole-transporting layers (HTLs).[2] The hydroxyl group serves as a reactive site for further molecular engineering to fine-tune the optoelectronic properties of the final material.
Synthesis of this compound
This protocol describes the synthesis of carbazol-9-yl-methanol, a key precursor for various carbazole-based materials for OLEDs.
Materials:
-
Carbazole
-
Potassium carbonate
-
Formaldehyde (35% aqueous solution)
-
Ethanol
-
Toluene
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer with heating
-
Filtration apparatus
Protocol:
-
In a round-bottom flask, prepare a mixture of carbazole (0.1 mol, 16.7 g) and potassium carbonate (60 mmol, 10 g) in ethanol (60 mL).
-
Heat the mixture to reflux for 5 minutes with magnetic stirring.
-
Add formaldehyde solution (0.1 mol, 10 mL of 35% aqueous solution) to the refluxing mixture.
-
Continue heating until all components are dissolved, typically for another 10 minutes.
-
Cool the reaction mixture. A precipitate of carbazol-9-yl-methanol will form.
-
Filter the separated product and dry it.
-
Recrystallize the crude product from toluene to obtain pure carbazol-9-yl-methanol.[3]
Role of Carbazole Derivatives in OLEDs
Carbazole derivatives are versatile materials in OLEDs, primarily serving in the following roles:
-
Host Materials: Due to their high triplet energy, carbazole derivatives are excellent host materials for phosphorescent emitters, preventing back energy transfer and enhancing device efficiency.
-
Hole Transport Materials (HTMs): The electron-rich nature of the carbazole moiety facilitates efficient hole injection and transport from the anode to the emissive layer.[4]
-
Emitting Materials: Through chemical modification, the emission color of carbazole derivatives can be tuned across the visible spectrum, making them suitable as emitters, particularly for blue light.[5][6]
The following diagram illustrates the role of a this compound derivative as a host material in a phosphorescent OLED (PhOLED).
References
- 1. oled-intermediates.com [oled-intermediates.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives [mdpi.com]
- 6. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity HPLC Analysis of Fatty Acids Using Carbazole-9-methanol as a Fluorescent Derivatization Agent
Introduction
Fatty acids are crucial in numerous biological processes and are key components of lipids. Their analysis is vital in biomedical research, drug development, and clinical diagnostics. However, the lack of a strong chromophore or fluorophore in most fatty acid structures presents a challenge for their sensitive detection by High-Performance Liquid Chromatography (HPLC). To overcome this limitation, pre-column derivatization with a fluorescent labeling agent is a widely used strategy to enhance detection sensitivity. This application note details a robust method for the analysis of fatty acids using carbazole-9-methanol as a derivatizing agent, enabling highly sensitive fluorescence detection. While this protocol is based on the principles of derivatization using carbazole-based reagents, specific conditions may need to be optimized for this compound. A closely related reagent, 9-(2-hydroxyethyl)-carbazole (HEC), has been successfully used for the derivatization of short and long-chain fatty acids, providing a strong basis for this method.[1]
The derivatization reaction involves the esterification of the carboxylic acid group of the fatty acid with the hydroxyl group of this compound. This reaction is typically facilitated by a coupling agent and a catalyst. The resulting carbazole-tagged fatty acid esters are highly fluorescent, allowing for their detection at very low concentrations.
Experimental Protocols
1. Materials and Reagents
-
Fatty Acid Standards: Individual fatty acid standards (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid) of high purity.
-
Derivatization Agent: this compound.
-
Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Catalyst: 4-Dimethylaminopyridine (DMAP).
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), and other organic solvents as needed for sample preparation.
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges for sample cleanup if required.
2. Standard Solution Preparation
Prepare individual stock solutions of each fatty acid standard in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. A working standard mixture can be prepared by diluting the stock solutions to the desired concentration range.
3. Sample Preparation (General Guideline)
For biological samples such as plasma or tissue, a lipid extraction step is necessary. A common procedure is as follows:
-
Homogenize the sample in a chloroform:methanol mixture (2:1, v/v).
-
Centrifuge to separate the layers.
-
Collect the lower organic layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in the reaction solvent (acetonitrile).
-
For complex matrices, a solid-phase extraction (SPE) cleanup step using a C18 cartridge may be necessary to remove interfering substances.
4. Derivatization Protocol
The following protocol is adapted from the use of 9-(2-hydroxyethyl)-carbazole and should be optimized for this compound.[1]
-
To 100 µL of the fatty acid standard mixture or the prepared sample extract in a reaction vial, add the following reagents.
-
Add 100 µL of a 10 mg/mL solution of this compound in acetonitrile.
-
Add 50 µL of a 20 mg/mL solution of EDC in acetonitrile.
-
Add 20 µL of a 10 mg/mL solution of DMAP in acetonitrile.
-
Seal the vial and vortex briefly to mix.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
After incubation, cool the vial to room temperature.
-
The derivatized sample is now ready for HPLC analysis. Dilute with the mobile phase if necessary.
5. HPLC-Fluorescence Detection Conditions
The following HPLC conditions are a starting point and may require optimization:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 70% B
-
5-30 min: 70% to 100% B (linear gradient)
-
30-35 min: 100% B (isocratic)
-
35-40 min: 100% to 70% B (linear gradient)
-
40-45 min: 70% B (isocratic)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Fluorescence Detector Wavelengths:
-
Excitation (λex): 335 nm
-
Emission (λem): 365 nm
-
Data Presentation
The following table summarizes the expected performance characteristics based on the analysis of fatty acids derivatized with a similar carbazole-based reagent, 9-(2-hydroxyethyl)-carbazole.[1]
| Parameter | Typical Value |
| Limit of Detection (LOD) | 45–68 fmol for C14–C20 fatty acids |
| Relative Standard Deviation (RSD) | < 4% (for n=6 injections) |
| Linearity (Correlation Coefficient) | > 0.999 |
| Analysis Time | Approximately 38 minutes for a mixture of C1-C20 fatty acids |
Visualizations
Derivatization Reaction Pathway
Caption: Derivatization reaction of a fatty acid with this compound.
Experimental Workflow
Caption: Experimental workflow for fatty acid analysis using derivatization.
The use of this compound as a pre-column derivatization agent offers a highly sensitive and reliable method for the HPLC analysis of fatty acids. The protocol outlined in this application note provides a comprehensive framework for researchers, scientists, and drug development professionals to implement this technique. The formation of highly fluorescent fatty acid esters allows for detection at femtomole levels, making this method suitable for applications where sample volume is limited or analyte concentrations are low. The provided experimental workflow and reaction pathway diagrams offer a clear visual guide to the methodology. Further optimization of the derivatization and HPLC conditions for specific fatty acids and sample matrices is recommended to achieve the best analytical performance.
References
Application Notes and Protocols: Synthesis of Carbazole-9-methanol Derived Hole Transporting Materials for Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of hole transporting materials (HTMs) derived from carbazole-9-methanol and their application in perovskite solar cells (PSCs). Carbazole-based derivatives are a promising class of HTMs due to their excellent thermal and chemical stability, high hole mobility, and facile synthesis.[1] These materials play a crucial role in enhancing the power conversion efficiency (PCE) and long-term stability of PSCs.[2][3]
Overview of Carbazole-Based Hole Transporting Materials
Carbazole derivatives have been extensively investigated as alternatives to the commonly used, but expensive, spiro-OMeTAD.[4][5] Their tunable electronic properties, achieved through chemical modifications at various positions on the carbazole core, allow for the optimization of energy level alignment with the perovskite absorber layer, facilitating efficient hole extraction and transport.[5][6] The introduction of different functional groups can also improve solubility and film morphology, which are critical for device performance.[1]
Performance of Carbazole-Based Hole Transporting Materials
A variety of carbazole-based HTMs have been synthesized and incorporated into perovskite solar cells, demonstrating impressive performance metrics. The table below summarizes the key photovoltaic parameters of devices employing different carbazole derivatives, showcasing their potential to achieve high efficiencies.
| Hole Transporting Material | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) | PCE (%) | Reference |
| V1209 | - | - | - | ~18 | [2][3] |
| V1221 | - | - | - | ~18 | [2][3] |
| V1225 | - | - | - | ~18 | [2][3] |
| V1205 | - | - | - | 16.9 | [7] |
| HTM with tBu groups (9 & 13) | - | - | - | 17.57 | [4][8] |
| SGT-405 | - | - | - | 14.79 | [9] |
| X51 | - | - | - | 9.8 | [5] |
| CZ1 | 0.79 | 7.85 | 40 | 2.55 | [10] |
| CZ2 | 0.4 | 8.15 | 49 | 1.71 | [10] |
| Spiro-OMeTAD (Reference) | 0.84 | 12.27 | 45 | 4.76 | [10] |
Experimental Protocols
This section outlines a general protocol for the synthesis of a carbazole-based HTM starting from this compound, followed by its incorporation into a perovskite solar cell.
Synthesis of a Carbazole-Based HTM
The synthesis of carbazole-based HTMs often involves a multi-step process. A common strategy is the functionalization of the carbazole core, which can be achieved through various organic reactions.[4] The following is a representative synthetic route.
Caption: General workflow for the synthesis, purification, and characterization of carbazole-based HTMs and their application in perovskite solar cells.
Protocol:
-
Bromination of this compound:
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane or chloroform).
-
Slowly add N-bromosuccinimide (NBS) to the solution in the dark at room temperature.
-
Stir the reaction mixture for a specified time until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
-
Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude brominated intermediate.
-
-
Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig):
-
In an inert atmosphere (e.g., under nitrogen or argon), combine the brominated carbazole intermediate, a suitable boronic acid or amine derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), a ligand (e.g., SPhos), and a base (e.g., K₂CO₃ or NaOtBu) in an appropriate solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture at a specific temperature for a set duration.
-
After completion, cool the mixture to room temperature and perform a work-up procedure, typically involving extraction and washing.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final pure HTM.
-
-
Characterization:
-
Confirm the chemical structure of the synthesized HTM using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HR-MS).
-
Evaluate the thermal stability of the material using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3]
-
Investigate the optical and electrochemical properties using UV-Vis absorption and photoluminescence spectroscopy, as well as cyclic voltammetry (CV) to determine the HOMO and LUMO energy levels.
-
Perovskite Solar Cell Fabrication
The synthesized carbazole-based HTM is then incorporated into a perovskite solar cell. A typical device architecture is FTO/TiO₂/Perovskite/HTM/Au.[3]
Caption: Schematic of a perovskite solar cell architecture illustrating the role of the carbazole-based hole transporting material.
Protocol:
-
Substrate Preparation: Clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Deposition of Electron Transport Layer (ETL): Deposit a compact layer of TiO₂ onto the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate)) and annealing at high temperature. A mesoporous TiO₂ layer can be subsequently deposited for improved performance.
-
Perovskite Layer Deposition: Spin-coat a perovskite precursor solution (e.g., a mixture of FAPbI₃ and MAPbBr₃) onto the TiO₂ layer in a nitrogen-filled glovebox. Anneal the film to form the crystalline perovskite structure.
-
Hole Transport Layer (HTL) Deposition: Dissolve the synthesized carbazole-based HTM in a suitable solvent like chlorobenzene, often with additives such as 4-tert-butylpyridine (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI).[8] Spin-coat the HTM solution onto the perovskite layer.
-
Metal Contact Deposition: Deposit a metal back contact, typically gold (Au) or silver (Ag), by thermal evaporation through a shadow mask.
Device Characterization
The performance of the fabricated perovskite solar cells is evaluated under standard testing conditions.
-
Current Density-Voltage (J-V) Measurements: The J-V characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Incident Photon-to-Current Conversion Efficiency (IPCE): IPCE measurements are performed to determine the quantum efficiency of the device at different wavelengths.
-
Stability Testing: The long-term stability of the unencapsulated devices is assessed by monitoring their performance over time under controlled environmental conditions (e.g., ambient air, controlled humidity, or elevated temperatures).
By following these protocols, researchers can effectively synthesize and evaluate novel carbazole-based hole transporting materials for the development of high-performance and stable perovskite solar cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Influence of the carbazole moiety in self-assembling molecules as selective contacts in perovskite solar cells: interfacial charge transfer kinetics and solar-to-energy efficiency effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Step-saving synthesis of star-shaped hole-transporting materials with carbazole or phenothiazine cores via optimized C–H/C–Br coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Synthesis of Carbazole-9-methanol: An Application Note and Protocol for Yield Optimization
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of Carbazole-9-methanol, a crucial building block in the development of novel organic materials and pharmaceutical agents. The primary synthesis route detailed herein is the N-hydroxymethylation of carbazole using formaldehyde in an alkaline medium, a method demonstrated to achieve high yields. Additionally, this note addresses key parameters for yield optimization by exploring variations in reaction conditions such as the choice of base, solvent, and heating method. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed methodology and strategies for maximizing product yield and purity.
Introduction
Carbazole and its derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science due to their unique photophysical and electronic properties. This compound, in particular, serves as a key intermediate for introducing a functionalized methyl group at the 9-position of the carbazole ring system. This application note details a robust and high-yield synthesis protocol for this compound and discusses potential avenues for optimizing the reaction yield.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on a reported procedure with a high yield of 91.4%.[1][2]
Materials and Equipment
-
Carbazole
-
Potassium carbonate (K₂CO₃)
-
Formaldehyde solution (35% aqueous)
-
Ethanol
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
Rotary evaporator
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine carbazole (16.7 g, 0.1 mol) and ethanol (60 mL).
-
Addition of Base: Add potassium carbonate (10 g, 0.06 mol) to the mixture.
-
Initial Heating: Heat the mixture to reflux with stirring for 5 minutes.
-
Addition of Formaldehyde: Add formaldehyde solution (10 mL, 35% aqueous solution, 0.1 mol) to the refluxing mixture. Continue heating to ensure all components dissolve.
-
Reaction Time: Maintain the reaction at reflux for an additional 10 minutes.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Isolation of Crude Product: Filter the precipitate using a Buchner funnel and wash with a small amount of cold ethanol.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification: Recrystallize the dried crude product from toluene to obtain pure this compound.
-
Final Drying: Dry the purified crystals to a constant weight. The expected yield is approximately 10.8 g (91.4%).[1][2]
Data Presentation
Table 1: Summary of a High-Yield Synthesis Protocol for this compound
| Parameter | Value | Reference |
| Starting Material | Carbazole | [1] |
| Reagents | Formaldehyde (35% aq.), Potassium Carbonate | [1] |
| Solvent | Ethanol | [1] |
| Base | Potassium Carbonate | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 15 minutes | [1] |
| Purification | Recrystallization from Toluene | [1] |
| Reported Yield | 91.4% | [1] |
| Melting Point | 128-129 °C (Toluene), 127-128 °C (Ethanol) | [1] |
Yield Optimization
To maximize the yield of this compound, several parameters of the synthesis can be systematically varied and optimized. Based on related literature for N-alkylation of carbazoles and other heterocycles, the following aspects should be considered:
-
Choice of Base: While potassium carbonate is effective, other inorganic bases such as sodium hydroxide or potassium hydroxide could be explored. The strength and solubility of the base can influence the deprotonation of carbazole and, consequently, the reaction rate and yield.
-
Solvent System: Ethanol is a suitable solvent, but other polar protic or aprotic solvents like methanol, isopropanol, acetonitrile, or DMF could be tested. The solubility of the reactants and the carbazole anion in the chosen solvent will impact the reaction efficiency.
-
Formaldehyde Source: The protocol uses an aqueous solution of formaldehyde. Anhydrous sources of formaldehyde, such as paraformaldehyde, could be investigated to minimize the presence of water, which might affect the reaction equilibrium.
-
Temperature and Reaction Time: A systematic study of the reaction temperature and time could reveal the optimal conditions to maximize product formation while minimizing the formation of by-products.
-
Heating Method: Conventional heating with a heating mantle can be compared with microwave irradiation. Microwave-assisted organic synthesis has been shown to accelerate reaction times and, in some cases, improve yields for N-alkylation of carbazoles.
Table 2: Proposed Parameters for Optimization Studies
| Parameter | Condition 1 (Standard) | Condition 2 (Alternative) | Condition 3 (Alternative) | Rationale for Variation |
| Base | K₂CO₃ | NaOH | Cs₂CO₃ | To evaluate the effect of base strength and cation on reaction efficiency. |
| Solvent | Ethanol | Acetonitrile | 1,4-Dioxane | To assess the impact of solvent polarity and aprotic conditions on the reaction. |
| Heating | Conventional Reflux | Microwave Irradiation | - | To potentially reduce reaction time and improve energy efficiency and yield. |
| Formaldehyde | Aqueous Solution | Paraformaldehyde | - | To investigate the effect of an anhydrous formaldehyde source. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
The provided protocol for the synthesis of this compound is a reliable and high-yielding procedure. For researchers aiming to further optimize the synthesis, a systematic investigation of the base, solvent, temperature, and heating method is recommended. The detailed methodology and optimization strategies presented in this application note serve as a valuable resource for the efficient and scalable production of this compound for applications in drug discovery and materials science.
References
Purification of crude Carbazole-9-methanol by recrystallization or column chromatography
Application Note: Purification of Crude Carbazole-9-methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a key intermediate in the synthesis of various organic materials and pharmaceutical compounds, valued for the fluorescent properties of its 9H-Carbazole core.[1][2] The purity of this reagent is critical for the success of subsequent reactions and the quality of the final products. Crude this compound, typically synthesized from the reaction of carbazole with formaldehyde, often contains unreacted starting materials and by-products. This document provides detailed protocols for the purification of crude this compound using two common laboratory techniques: recrystallization and column chromatography.
Common Impurities in Crude this compound
The primary impurities in crude this compound often stem from the synthetic route. The most common synthesis involves the reaction of carbazole with formaldehyde in the presence of a base.[1][2] Potential impurities include:
-
Unreacted Carbazole: The starting material may not fully react.
-
N,N'-bis(carbazol-9-yl)methane: This by-product can form, particularly in acidic conditions.[1][2]
-
Polymeric by-products: Formaldehyde can polymerize.
-
Inorganic salts: Residual base (e.g., potassium carbonate) from the reaction.[1]
Method 1: Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.[3] The crude material is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities dissolved in the mother liquor.
Recrystallization Protocol
A detailed protocol for the recrystallization of this compound is presented below. Toluene and ethanol are effective solvents for this purpose.[1][2]
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose an appropriate solvent. Toluene is a good first choice. Ethanol can also be used.[1][2] Test the solubility of a small amount of crude product to confirm. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent (e.g., toluene) to dissolve the solid completely upon heating and stirring.[4]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and boil for a few minutes to adsorb colored impurities.[4]
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration using a pre-heated funnel to remove them.[4]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Afterwards, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual impurities.[4]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven. The melting point of pure this compound is 128-129 °C (from toluene) or 127-128 °C (from ethanol).[1][2]
Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Troubleshooting Recrystallization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point; the solution is supersaturated. | Lower the temperature at which the solution is saturated; use a larger volume of solvent or a lower-boiling solvent/solvent mixture. |
| Low Recovery | Too much solvent was used; premature crystallization during hot filtration.[4] | Use the minimum amount of hot solvent necessary; ensure the filtration apparatus is pre-heated.[4] |
| Colored Crystals | Incomplete removal of colored impurities.[4] | Add activated charcoal to the hot solution and perform a hot filtration; a second recrystallization may be necessary.[4] |
| No Crystals Form | The solution is not saturated; the cooling process is too fast. | Evaporate some solvent to increase concentration; scratch the inside of the flask with a glass rod to induce nucleation; add a seed crystal; allow for a longer and slower cooling period.[4] |
Method 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For this compound, silica gel is a common stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is used as the mobile phase.[5][6]
Column Chromatography Protocol
Experimental Protocol: Column Chromatography
-
Mobile Phase Selection: Determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). A good starting point is a hexane/ethyl acetate mixture.[4] Adjust the ratio to achieve an Rf value of 0.2-0.3 for this compound.[4] A reported TLC system is CHCl₃/EtOH (9:1), which gives an Rf of 0.57.[1][2]
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (wet packing is recommended). Ensure the packing is uniform and free of air bubbles.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.[4]
-
Elution: Begin eluting the column with the mobile phase. A gradient elution, starting with a lower polarity (e.g., n-hexane/ethyl acetate 6:1) and gradually increasing the polarity (to 4:1, then 2:1), can be effective for separating impurities.[6]
-
Fraction Collection: Collect the eluent in fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Column Chromatography Workflow
Caption: Workflow for the purification of this compound by column chromatography.
Troubleshooting Column Chromatography
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation | Inappropriate mobile phase polarity; column overloading.[4] | Optimize the solvent system using TLC; decrease the amount of crude material loaded onto the column.[4] |
| Product Does Not Elute | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture). |
| Cracks in Silica Bed | The column has run dry; uneven packing.[4] | Always keep the solvent level above the top of the silica gel; ensure the silica gel is fully settled before loading the sample.[4] |
Data Summary
The following tables summarize the purification parameters and the physical properties of pure this compound.
Table 1: Comparison of Purification Methods
| Parameter | Recrystallization | Column Chromatography |
| Principle | Differential Solubility | Differential Adsorption |
| Solvent/Mobile Phase | Toluene or Ethanol[1][2] | Hexane/Ethyl Acetate Gradient[6] |
| Typical Yield | ~91%[1][2] | ~83% (for a similar compound)[6] |
| Purity Assessment | Melting Point | TLC, NMR |
| Scale | Suitable for large scale | Can be scaled, but often used for smaller quantities |
| Complexity | Relatively simple | More complex and time-consuming |
Table 2: Physical and Spectroscopic Data of Purified this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₁NO[1][7] |
| Molecular Weight | 197.24 g/mol [1][7] |
| Appearance | Colorless/White Solid |
| Melting Point | 128-129 °C (Toluene); 127-128 °C (Ethanol)[1][2] |
| ¹H NMR (DMSO-d₆) | δ (ppm): 8.14 (d, 1H), 7.67 (d, 1H), 7.45 (t, 1H), 7.22 (t, 1H), 5.77 (d, 2H), 1.91 (t, 1H, OH)[1][2] |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 139.78, 125.72, 122.62, 120.24, 119.41, 109.93, 65.33 (CH₂)[1][2] |
| TLC Rf | 0.57 (CHCl₃/EtOH = 9:1)[1][2] |
Logical Relationship of Purification
The diagram below illustrates the overall purification process, starting from the crude product and leading to the pure compound, with the removal of impurities.
Caption: Relationship between crude product, purification methods, and pure product.
References
Application Note: Purity Assessment of Carbazole-9-methanol by Thin-Layer Chromatography and Melting Point Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbazole-9-methanol (CAS No: 2409-36-1, Molecular Formula: C₁₃H₁₁NO) is a key intermediate in the synthesis of various organic materials and pharmaceutical compounds.[1][2] Its purity is critical for the successful outcome of subsequent reactions and for ensuring the safety and efficacy of final products. This application note provides detailed protocols for two fundamental and accessible analytical techniques for assessing the purity of this compound: Thin-Layer Chromatography (TLC) and melting point determination. TLC offers a rapid qualitative assessment of the number of components in a sample, while melting point analysis provides a quantitative measure of purity, as impurities typically depress and broaden the melting range.
Principle of Methods
Thin-Layer Chromatography (TLC): TLC is a solid-liquid chromatographic technique used to separate mixtures. The separation is based on the differential partitioning of compounds between a solid stationary phase (e.g., silica gel) and a liquid mobile phase. Compounds with higher affinity for the stationary phase move slower, resulting in a lower Retention Factor (Rf), while compounds with a higher affinity for the mobile phase move faster, resulting in a higher Rf. A pure compound should ideally appear as a single spot on the developed TLC plate.
Melting Point Determination: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, melting occurs over a very narrow temperature range. The presence of impurities disrupts the crystal lattice, causing the melting point to be lower and the range over which melting occurs to be broader. Therefore, a sharp melting point close to the literature value is a strong indicator of high purity.
Experimental Protocols
Protocol 1: Purity Analysis by Thin-Layer Chromatography (TLC)
This protocol describes the method for analyzing this compound purity using a silica gel stationary phase.
Materials and Equipment:
-
This compound sample
-
Silica gel 60 F₂₅₄ TLC plates
-
TLC developing chamber
-
Spotting capillaries
-
UV lamp (254 nm and/or 365 nm)
-
Dichloromethane or Chloroform (for sample dissolution)
-
Fume hood
-
Forceps
-
Pencil and ruler
Procedure:
-
Chamber Saturation: Pour the 9:1 Chloroform/Ethanol mobile phase into the TLC chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent along the chamber wall to aid solvent vapor saturation. Cover the chamber and allow it to equilibrate for at least 15-20 minutes.
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approx. 1-2 mg/mL) in a suitable solvent like dichloromethane or chloroform.
-
TLC Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark the points for sample application.
-
Spotting: Use a capillary tube to spot a small amount of the prepared sample solution onto the origin line. The spot should be small and concentrated, typically 1-2 mm in diameter. Allow the solvent to evaporate completely.
-
Development: Using forceps, carefully place the spotted TLC plate into the saturated developing chamber. Ensure the origin line is above the solvent level. Cover the chamber and allow the mobile phase to ascend the plate by capillary action.
-
Completion: When the solvent front has traveled to about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualization: Allow the plate to dry completely in a fume hood. Visualize the spots by placing the plate under a UV lamp at 254 nm. Carbazole derivatives are UV active and should appear as dark spots. Circle the visible spots with a pencil.
-
Rf Calculation: Measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front. Calculate the Rf value using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Interpretation:
-
A single spot indicates a likely pure sample.
-
Multiple spots suggest the presence of impurities.
-
Streaking or tailing of the spot may indicate overloading of the sample or strong interaction with the silica gel.[4]
Protocol 2: Purity Analysis by Melting Point Determination
This protocol details the measurement of the melting point range of a this compound sample.
Materials and Equipment:
-
This compound sample (must be completely dry)
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is thoroughly dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.
-
Packing the Capillary Tube: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the sample into the tube. Invert the tube and gently tap it on a hard surface to pack the sample down into the sealed end. Repeat until a packed column of 2-3 mm in height is achieved.
-
Measurement: Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Heating: Set the apparatus to heat rapidly to a temperature about 15-20 °C below the expected melting point. Then, adjust the heating rate to a slow increase of 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T₁). Continue heating and record the temperature at which the last solid particle melts (T₂). The melting range is T₁ - T₂.
-
Repeat: For accuracy, it is recommended to perform the measurement in triplicate.
Interpretation:
-
A pure sample will exhibit a sharp melting range (typically ≤ 2 °C) that corresponds closely to the literature value.
-
A broad melting range (> 2 °C) and a depressed melting point compared to the literature value indicate the presence of impurities.
Data Presentation
The expected results for a high-purity sample of this compound are summarized below.
| Parameter | Expected Value | Interpretation of Deviation |
| TLC Rf Value | 0.57 (in 9:1 Chloroform/Ethanol)[2][3] | A single spot with this approximate Rf value indicates high purity. Additional spots signify impurities. |
| Melting Point | 128 - 129 °C[2][3] | A sharp melting range within this temperature window is indicative of high purity. A wider, depressed range suggests impurities. |
Workflow Visualization
The logical workflow for the complete purity characterization of a this compound sample is depicted below. This process integrates both analytical techniques for a comprehensive assessment.
Caption: Workflow for purity analysis of this compound.
References
Application of Carbazole-9-methanol in Bioimaging and Cellular Labeling: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives have garnered significant attention in the field of bioimaging due to their inherent fluorescent properties, excellent photostability, and versatile chemical structures that allow for targeted modifications.[1] Among these, Carbazole-9-methanol serves as a fundamental scaffold for the development of novel fluorescent probes. Its carbazole core acts as a robust fluorophore, and the methanol group at the 9-position provides a convenient handle for further chemical modifications, enabling the synthesis of probes for specific cellular targets and analytes.[2][3][4] This document provides a comprehensive overview of the application of this compound and its derivatives in bioimaging and cellular labeling, including detailed protocols and quantitative data to facilitate its use in research and development.
While specific photophysical data for this compound is not extensively available in the literature, this guide consolidates information on the parent carbazole molecule and relevant derivatives to provide a strong foundational understanding for researchers.
Photophysical Properties
The fluorescence of carbazole-based compounds is central to their application in bioimaging. The key photophysical parameters of the parent compound, carbazole, and a representative derivative are summarized below. These values provide a reference for the expected performance of this compound-based probes.
| Property | Carbazole | Carbazole-based Derivative (BEC) | Notes |
| Excitation Maximum (λex) | 323 nm | ~350-400 nm | Excitation in the UV-A to near-visible range. |
| Emission Maximum (λem) | 351 nm | ~400-500 nm | Emission typically in the blue to green region of the spectrum. |
| Molar Extinction Coefficient (ε) | Not widely reported | Not widely reported | A measure of how strongly the molecule absorbs light at a given wavelength. |
| Fluorescence Quantum Yield (Φ) | Not widely reported | Up to 0.68 | Represents the efficiency of the fluorescence process. Higher values are desirable for brighter probes. |
| Stokes Shift | 28 nm | Variable | The difference between the excitation and emission maxima. Larger Stokes shifts are advantageous for minimizing self-quenching and improving signal-to-noise. |
| Photostability | Good | Good | Carbazole derivatives are known for their resistance to photobleaching, allowing for longer imaging times.[1] |
Data for Carbazole is sourced from AAT Bioquest.[5][6] Data for the carbazole-based derivative (3-benzothiazole-9-ethyl-carbazole - BEC) is from a study on carbazole-benzothiazole derivatives.[7] It is important to experimentally determine these properties for this compound or its specific derivatives in the desired experimental buffer.
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound and its application in cellular labeling.
I. Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from carbazole and formaldehyde.[8][9]
Materials:
-
Carbazole
-
Ethanol
-
Potassium carbonate (K₂CO₃)
-
Formaldehyde solution (37% in H₂O)
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve carbazole in ethanol.
-
Add potassium carbonate to the solution.
-
Heat the mixture to reflux with stirring for approximately 30 minutes.
-
Add formaldehyde solution dropwise to the refluxing mixture.
-
Continue refluxing for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., toluene) to yield pure this compound.
Visualization of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
II. General Protocol for Intracellular Staining and Fluorescence Microscopy
This protocol provides a general workflow for labeling live or fixed cells with this compound or its derivatives for fluorescence microscopy.
Materials:
-
This compound stock solution (e.g., 1-10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS) (for fixed cell imaging)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 or saponin in PBS) (for fixed cell imaging)
-
Mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel)
Procedure:
-
Cell Culture: Culture cells of interest on sterile glass coverslips or in imaging-grade multi-well plates to an appropriate confluency (typically 60-80%).
-
Probe Preparation: Prepare a working solution of this compound in cell culture medium or PBS. The optimal concentration should be determined experimentally but typically ranges from 1-10 µM.
-
Cell Labeling (Live Cells): a. Remove the culture medium and wash the cells once with pre-warmed PBS. b. Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically. c. Wash the cells two to three times with pre-warmed PBS to remove unbound probe. d. Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Cell Fixation and Permeabilization (Fixed Cells): a. After labeling (optional, can also be done post-fixation), wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with a permeabilization buffer for 5-10 minutes at room temperature. e. Wash the cells three times with PBS. f. If not pre-labeled, incubate with the this compound working solution for 15-60 minutes at room temperature. g. Wash the cells three times with PBS.
-
Imaging: a. Mount the coverslips onto microscope slides using an appropriate mounting medium. b. Image the cells using a fluorescence microscope equipped with a suitable filter set for the carbazole fluorophore (e.g., excitation around 350 nm and emission collection around 450 nm). c. Acquire images using appropriate exposure times and camera settings to minimize phototoxicity and photobleaching.
Visualization of the Cellular Labeling Workflow:
Caption: Workflow for live and fixed cell labeling and imaging.
III. Cytotoxicity Assessment
Before extensive use in live-cell imaging, it is crucial to assess the cytotoxicity of this compound or its derivatives. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and, by inference, cell viability.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Visualization of the Cytotoxicity Assessment Logic:
Caption: Principle of the MTT cytotoxicity assay.
Applications in Bioimaging
This compound, as a precursor, can be functionalized to create a diverse range of fluorescent probes for various bioimaging applications. The inherent properties of the carbazole fluorophore make it suitable for:
-
General Cellular Staining: Due to its lipophilic nature, this compound can passively diffuse across cell membranes and provide general staining of the cytoplasm and organelles.
-
Development of Targeted Probes: The hydroxyl group of this compound can be modified to introduce targeting moieties for specific organelles (e.g., mitochondria, lysosomes) or biomolecules (e.g., enzymes, specific proteins).
-
Sensing of Analytes: By incorporating specific recognition units, this compound can be converted into chemosensors for detecting ions (e.g., Cu²⁺, Fe³⁺), reactive oxygen species (ROS), and other small molecules within living cells.[10]
-
Two-Photon Microscopy: The carbazole scaffold has been successfully employed in the design of probes for two-photon microscopy, which allows for deeper tissue imaging with reduced phototoxicity.[11][12]
Conclusion
This compound is a valuable and versatile building block for the development of fluorescent probes for bioimaging and cellular labeling. While detailed photophysical data for the parent molecule is limited, the known properties of the carbazole core and its derivatives highlight its potential. The protocols provided in this guide offer a starting point for researchers to synthesize, characterize, and apply this compound-based probes in their studies. As with any fluorescent probe, empirical optimization of staining conditions and cytotoxicity assessment are crucial for obtaining reliable and meaningful results in cellular imaging experiments. Further research into the functionalization of this compound is expected to yield a new generation of sophisticated tools for elucidating complex biological processes.
References
- 1. Frontiers | Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spectrum [Carbazole] | AAT Bioquest [aatbio.com]
- 6. Absorption [Carbazole] | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. jos.ac.cn [jos.ac.cn]
- 11. Carbazole-based two-photon fluorescent probe for selective imaging of mitochondrial hydrogen peroxide in living cells and tissues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Carbazole-Based Eu3+ Complexes for Two-Photon Microscopy Imaging of Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Carbazole-9-methanol as a Versatile Scaffold for Fluorescent Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of Carbazole-9-methanol as a foundational scaffold for the synthesis of custom chemical linkers used in bioconjugation. Due to its inherent fluorescence and modifiable structure, carbazole derivatives offer significant potential in applications requiring both conjugation and tracking of biomolecules, such as in the development of antibody-drug conjugates (ADCs) and diagnostic agents.
Introduction to this compound in Bioconjugation
Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds known for their unique photophysical properties, including strong fluorescence emission.[1][2][3] this compound, in particular, serves as an excellent starting material for creating bifunctional linkers. While not typically used as a linker in its native form, its hydroxyl group provides a convenient attachment point for chemical modification, allowing for the introduction of various reactive functionalities.
The rigid and planar structure of the carbazole core can provide predictable spacing between conjugated molecules. Furthermore, its fluorescence allows the linker to double as a reporter molecule, enabling the tracking and quantification of the bioconjugate through techniques like Förster Resonance Energy Transfer (FRET).[4][5]
This document outlines the synthesis of this compound and proposes a detailed protocol for its conversion into a heterobifunctional linker, followed by its application in a typical protein-protein conjugation experiment.
Chemical Properties and Synthesis of this compound
This compound is synthesized from carbazole and formaldehyde. The resulting compound is stable in alkaline alcoholic solutions.[3] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁NO | [3] |
| Molecular Weight | 197.24 g/mol | [3] |
| Melting Point | 128-129 °C (in toluene) | [3] |
| Appearance | White solid | [5] |
| Fluorescence | Yes | [3] |
Experimental Protocol 1: Synthesis of this compound
This protocol is adapted from the procedure described by Milata et al.[3]
Materials:
-
Carbazole (16.7 g, 0.1 mol)
-
Ethanol (60 mL)
-
Potassium carbonate (10 g, 60 mmol)
-
Formaldehyde (10 mL, 35% aqueous solution, 0.1 mol)
-
Toluene for recrystallization
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
Filtration apparatus
Methodology:
-
Combine carbazole and ethanol in a round-bottom flask.
-
Add potassium carbonate to the mixture.
-
Heat the mixture to reflux with stirring for 5 minutes.
-
Add the formaldehyde solution and continue heating until all components are dissolved.
-
After 10 minutes of further heating, cool the reaction mixture.
-
Filter the separated product and allow it to dry.
-
Recrystallize the crude product from toluene to yield pure this compound.
Expected Yield:
-
Approximately 10.8 g (91.4% yield).[3]
Application: A Heterobifunctional Carbazole-Based Linker
To demonstrate the utility of this compound as a linker scaffold, we propose the synthesis of a novel heterobifunctional, fluorescent linker: N-(6-maleimidohexanoyl)carbazole-9-methyl-2-oxy-succinimidyl ether (CMOS). This linker is designed to react with primary amines via its N-hydroxysuccinimide (NHS) ester and with sulfhydryl groups via its maleimide function.
Logical Workflow for CMOS Synthesis and Application
Caption: Workflow for CMOS linker synthesis and bioconjugation.
Experimental Protocol 2: Synthesis of CMOS Linker from this compound (Hypothetical)
This multi-step protocol is a hypothetical pathway based on standard organic chemistry reactions for creating bifunctional linkers.
Step 1: Nitration of this compound
-
Dissolve this compound in glacial acetic acid.
-
Slowly add nitric acid at 0°C.
-
Stir for 2 hours, allowing the mixture to warm to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter and dry the product to obtain 2-Nitro-carbazole-9-methanol.
Step 2: Reduction to 2-Amino-carbazole-9-methanol
-
Dissolve the nitro derivative in ethanol.
-
Add a reducing agent, such as tin(II) chloride.
-
Reflux the mixture for 4 hours.
-
Neutralize with a sodium bicarbonate solution.
-
Extract the product with ethyl acetate and purify by column chromatography.
Step 3: NHS Ester Formation
-
Dissolve the amino derivative and disuccinimidyl carbonate in acetonitrile.
-
Add a non-nucleophilic base like triethylamine.
-
Stir at room temperature overnight.
-
Purify the resulting 2-(Succinimidyloxycarbonyl)-carbazole-9-methanol by chromatography.
Step 4: Maleimide Functionalization
-
React the product from Step 3 with 6-maleimidohexanoic acid in the presence of a carbodiimide coupling agent (e.g., DCC or EDC).
-
Perform the reaction in an anhydrous solvent like DMF.
-
Stir for 12 hours at room temperature.
-
Purify the final CMOS linker product by HPLC.
Illustrative Data for CMOS Linker
The following table presents hypothetical quantitative data for the CMOS linker, based on typical values for similar bioconjugation reagents.
| Parameter | Illustrative Value |
| Synthesis Yield (Overall) | 35% |
| Purity (by HPLC) | >95% |
| Spacer Arm Length | ~18 Å |
| Amine Reaction Time | 30-60 min |
| Thiol Reaction Time | 60-120 min |
| Optimal pH (Amine Reaction) | 7.2 - 8.5 |
| Optimal pH (Thiol Reaction) | 6.5 - 7.5 |
Experimental Protocol 3: Protein-Protein Conjugation using CMOS Linker
This protocol describes the conjugation of a protein with available primary amines (Protein 1) to a protein with available sulfhydryl groups (Protein 2).
Materials:
-
Protein 1 (e.g., Bovine Serum Albumin)
-
Protein 2 (e.g., a cysteine-containing peptide)
-
CMOS linker dissolved in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction buffer (e.g., HEPES buffer)
-
Size-exclusion chromatography (SEC) column for purification
Methodology:
Part A: Activation of Protein 1 with CMOS Linker
-
Dissolve Protein 1 in PBS to a concentration of 2-5 mg/mL.
-
Add a 10-fold molar excess of the CMOS linker solution. The final DMSO concentration should be below 10% to prevent protein denaturation.
-
Incubate the reaction for 1 hour at room temperature with gentle stirring.
-
Remove excess, unreacted linker using a desalting column, exchanging the buffer to PBS at pH 7.0.
Part B: Conjugation of Activated Protein 1 to Protein 2
-
Immediately combine the desalted, maleimide-activated Protein 1 with Protein 2 in a 1:1 molar ratio.
-
Incubate the mixture for 2 hours at room temperature or overnight at 4°C.
-
To quench the reaction, a small molecule thiol like cysteine can be added to react with any remaining maleimide groups.
-
Purify the final bioconjugate using size-exclusion chromatography to separate the conjugate from unreacted proteins.
-
Characterize the conjugate by SDS-PAGE and UV-Vis spectroscopy to confirm conjugation and determine the degree of labeling.
Experimental Workflow for Protein-Protein Conjugation
Caption: Workflow for heterobifunctional protein conjugation.
Conclusion
This compound is a valuable and accessible starting material for the development of custom bifunctional linkers. Its inherent fluorescence provides a built-in mechanism for tracking and analysis, while its structure allows for the synthesis of linkers with varying lengths, solubilities, and reactive end-groups. The protocols and data presented here, though illustrative, provide a solid framework for researchers to design and implement novel carbazole-based linkers tailored to their specific bioconjugation needs in drug development and diagnostics.
References
- 1. Carbazole donor-carbazole linker-based compounds: preparation, photophysical properties, and formation of fluorescent nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. FRET-based carbazole-fluorescein ionic nanoparticle for use as an effective bioimaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Instability of Carbazole-9-methanol in acidic media and byproduct formation
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Carbazole-9-methanol, focusing on its instability in acidic media and the resulting byproduct formation.
Frequently Asked Questions (FAQs)
Q1: I am using this compound in an acidic reaction, and I am seeing an unexpected, less polar spot on my TLC plate. What could this be?
A: this compound is known to be unstable in acidic conditions.[1][2] The primary byproduct formed is N,N'-biscarbazol-9-yl-methane, which is a more nonpolar compound.[1][2] This is likely the unexpected spot you are observing.
Q2: Why is this compound unstable in acidic media?
A: In the presence of an acid, the hydroxyl group (-OH) of this compound can be protonated, forming a good leaving group (water). This leads to the formation of a stabilized carbocation. This reactive intermediate can then be attacked by another molecule of this compound or a carbazole molecule, leading to the formation of N,N'-biscarbazol-9-yl-methane.
Q3: How can I prevent the degradation of this compound in my experiments?
A: To prevent degradation, it is crucial to avoid acidic conditions. This compound is reported to be stable in alkaline alcoholic solutions.[1][2] If your experimental conditions permit, consider using neutral or slightly alkaline media. If an acidic environment is unavoidable, minimize the exposure time and temperature. Running the reaction at a lower temperature may slow down the rate of degradation.
Q4: How can I confirm the identity of the N,N'-biscarbazol-9-yl-methane byproduct?
A: You can confirm the identity of the byproduct using standard analytical techniques such as:
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure. The 1H NMR spectrum would show characteristic signals for the carbazole protons and a singlet for the methylene bridge.
-
High-Performance Liquid Chromatography (HPLC): By comparing the retention time with a known standard of N,N'-biscarbazol-9-yl-methane, if available.
Q5: Are there any other potential byproducts I should be aware of?
A: While N,N'-biscarbazol-9-yl-methane is the most commonly reported byproduct of this compound in acidic media, other side reactions could potentially occur depending on the specific acid and solvent used. For instance, if a nucleophilic solvent is used, it might compete with the carbazole molecule in attacking the carbocation intermediate.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Low yield of desired product when using this compound as a starting material in an acidic reaction. | Degradation of this compound to N,N'-biscarbazol-9-yl-methane.[1][2] | - Avoid acidic conditions if possible; use neutral or alkaline media. - If acid is necessary, use the mildest acid possible at the lowest effective concentration. - Run the reaction at a lower temperature to minimize degradation. - Reduce the reaction time. |
| Appearance of a significant, unidentified peak in HPLC analysis. | Formation of N,N'-biscarbazol-9-yl-methane byproduct. | - Analyze the peak using LC-MS to check for the expected molecular weight of N,N'-biscarbazol-9-yl-methane. - If possible, isolate the peak and characterize it by NMR. |
| Inconsistent reaction outcomes. | Variable levels of acidic impurities in reagents or solvents, leading to inconsistent degradation of this compound. | - Use high-purity, freshly opened solvents and reagents. - Consider adding a non-nucleophilic base to neutralize any trace acidic impurities. |
| Precipitation of an unknown solid during the reaction. | N,N'-biscarbazol-9-yl-methane may have different solubility properties than your starting material or desired product. | - Filter the precipitate and analyze it separately to confirm its identity. - Adjust the solvent system to keep all components in solution. |
Quantitative Data Summary
The following table can be used to log your experimental data when investigating the stability of this compound under various acidic conditions.
| Acid | Concentration (M) | Solvent | Temperature (°C) | Time (h) | This compound Remaining (%) | N,N'-biscarbazol-9-yl-methane Formed (%) |
| HCl | 0.1 | Methanol | 25 | 1 | ||
| H2SO4 | 0.1 | Dioxane | 25 | 1 | ||
| Acetic Acid | 1.0 | THF | 50 | 4 | ||
| User Data | ||||||
| User Data |
Experimental Protocols
Protocol: Monitoring the Stability of this compound in Acidic Media via HPLC
This protocol describes a general method to quantify the degradation of this compound and the formation of N,N'-biscarbazol-9-yl-methane.
1. Materials:
-
This compound
-
Selected acid (e.g., HCl, H2SO4)
-
HPLC-grade solvent (e.g., methanol, acetonitrile, water)
-
Quenching solution (e.g., a solution of a suitable base like sodium bicarbonate)
-
HPLC system with a UV detector
-
C18 HPLC column
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Reaction Setup: In a reaction vial, add a specific volume of the chosen solvent and bring it to the desired temperature.
-
Initiation of Reaction: Add the selected acid to the vial to achieve the desired concentration. Then, add a known volume of the this compound stock solution to initiate the reaction.
-
Time-Point Sampling: At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution to neutralize the acid and stop the degradation.
-
HPLC Analysis: Analyze the quenched samples by HPLC. Use a suitable mobile phase to achieve good separation between this compound and any byproducts. Monitor the elution profile using a UV detector at a wavelength where both the starting material and the byproduct absorb (e.g., around 293 nm).
-
Data Analysis: Determine the peak areas for this compound and N,N'-biscarbazol-9-yl-methane at each time point. Calculate the percentage of remaining this compound and the percentage of the byproduct formed over time.
Visualizations
Caption: Acid-catalyzed degradation of this compound.
Caption: Troubleshooting experimental issues with this compound.
References
How to prevent fluorescence quenching of Carbazole-9-methanol conjugates
Technical Support Center: Carbazole-9-methanol Conjugates
This center provides troubleshooting guides and FAQs to help researchers, scientists, and drug development professionals overcome common fluorescence quenching issues encountered with this compound conjugates.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Q1: My fluorescence signal is significantly weaker after conjugating a molecule to this compound. What is the likely cause?
A1: This is a common issue that typically points to static quenching . Static quenching occurs when the conjugated molecule (the analyte or substrate) forms a stable, non-fluorescent complex with the carbazole fluorophore in its ground state.[1][2] This pre-formed complex prevents the carbazole from being excited in the first place.
-
Mechanism: The interaction, often involving hydrogen bonding or charge-transfer, creates a new ground-state species that does not fluoresce.[1][3] Time-resolved fluorescence measurements can confirm static quenching, as the fluorescence lifetime of the uncomplexed carbazole will remain unchanged.[1][4]
-
Troubleshooting Steps:
-
Modify Conjugation Site: Alter the point of attachment on your target molecule. Proximity and orientation are critical; a different linkage point may prevent the formation of the quenching complex.
-
Introduce a Linker/Spacer: Incorporate a flexible or rigid spacer (e.g., a short polyethylene glycol or alkyl chain) between the this compound and your molecule. This increases the distance between them, potentially disrupting the ground-state interaction.
-
Solvent Screening: Change the solvent. A solvent that can disrupt the specific interactions (like hydrogen bonds) forming the complex may help restore fluorescence. (See Protocol 1).
-
Q2: My sample's fluorescence intensity decreases rapidly when exposed to the excitation light of my spectrometer or microscope. Why?
A2: This phenomenon is known as photobleaching , where the fluorophore is chemically damaged by light-induced reactions, rendering it permanently non-fluorescent. Carbazole derivatives are generally known for good chemical and light stability, but prolonged exposure to high-intensity light, especially in the presence of oxygen, can lead to degradation.[5]
-
Troubleshooting Steps:
-
Reduce Excitation Intensity: Use the lowest possible laser or lamp power that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter integration times and keeping the shutter closed when not acquiring data.
-
Use Antifade Reagents: For imaging applications, use a commercial or self-prepared antifade mounting medium. These reagents often contain free-radical scavengers that reduce photobleaching.
-
Deoxygenate Solutions: Dissolved molecular oxygen is a common culprit in photobleaching.[6] For solution-based measurements, bubbling an inert gas like nitrogen or argon through the solvent can significantly improve photostability.
-
Q3: The fluorescence of my conjugate is much weaker at high concentrations compared to what I'd expect from dilution studies. What's happening?
A3: This is a classic sign of Aggregation-Caused Quenching (ACQ) .[7][8] Carbazole, being a planar aromatic system, is prone to π-π stacking interactions at higher concentrations.[7] When the molecules aggregate, they can form excimers (excited-state dimers) or other complexes that provide non-radiative decay pathways, effectively quenching the fluorescence.[7]
-
Troubleshooting Steps:
-
Work at Lower Concentrations: The simplest solution is to perform experiments in dilute solutions where molecules remain isolated.
-
Modify the Conjugate Structure: Introduce bulky substituents onto the carbazole ring or the conjugated molecule.[7] These bulky groups create steric hindrance that physically prevents the planar carbazole moieties from stacking on top of each other.[7]
-
Alter the Solvent: In some cases, a change in solvent can disrupt the intermolecular forces driving aggregation. For example, moving from a poor solvent to a good solvent for the conjugate can reduce aggregation.[8]
-
Introduce Charges: Modifying the conjugate to have asymmetrically distributed charges can prevent π-stacking through electrostatic repulsion, minimizing ACQ.[9]
-
Q4: I observe a significant shift in the emission wavelength and a change in intensity when I move my conjugate from a non-polar to a polar solvent. Why?
A4: This is due to solvent effects , specifically solvatochromism. The polarity of the solvent can stabilize the excited state of the fluorophore differently than its ground state.[10]
-
Mechanism: For many fluorophores, the excited state is more polar than the ground state. In a polar solvent, the surrounding solvent molecules reorient themselves to stabilize this more polar excited state.[10] This stabilization lowers the energy of the excited state, resulting in a red shift (shift to longer wavelengths) in the emission spectrum.[10] This process can also introduce non-radiative decay pathways, sometimes leading to lower quantum yields in highly polar solvents.[11]
-
Troubleshooting Steps:
-
Characterize in Multiple Solvents: Systematically measure the absorption and emission spectra in a range of solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Acetonitrile, Methanol). This will help you understand the photophysical behavior of your specific conjugate.
-
Choose Solvents Strategically: Select a solvent that provides the optimal balance of brightness (quantum yield) and desired emission wavelength for your application.
-
Consider Water Quenching: Be aware that water and other solvents with O-H groups can be efficient fluorescence quenchers for many organic dyes, particularly those emitting at longer wavelengths.[12] If possible, using deuterated solvents (like D₂O) can sometimes restore fluorescence.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of fluorescence quenching I should be aware of for this compound conjugates?
A1: The main quenching mechanisms are:
-
Static Quenching: Formation of a non-fluorescent ground-state complex between the fluorophore and a quencher (often the conjugated molecule itself).[1][13]
-
Dynamic (Collisional) Quenching: An excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation.[14]
-
Aggregation-Caused Quenching (ACQ): Self-association of fluorophores at high concentrations leads to the formation of non-emissive aggregates.[7]
-
Photoinduced Electron Transfer (PET): If the conjugated molecule is an electron donor or acceptor, an electron can be transferred between it and the excited carbazole, quenching fluorescence.
-
Förster Resonance Energy Transfer (FRET): If the conjugated molecule has an absorption spectrum that overlaps with the carbazole's emission spectrum, energy can be transferred non-radiatively, quenching the carbazole's fluorescence (and potentially exciting the acceptor).[14]
Q2: How can I structurally modify my conjugate to prevent quenching?
A2: Strategic structural modifications can be highly effective:
-
Introduce Steric Hindrance: Add bulky groups (e.g., tert-butyl) to the carbazole or the attached molecule to prevent π-π stacking and reduce ACQ.[7]
-
Use Linkers: Insert a rigid or flexible spacer to control the distance and orientation between the carbazole and the conjugated partner, which can prevent both static quenching and PET.
-
Tune Electronic Properties: Modify the electron-donating or -withdrawing nature of the conjugated system to make PET energetically unfavorable.
Q3: What is an ideal storage and handling protocol for these conjugates?
A3: To ensure stability and prevent degradation:
-
Storage: Store conjugates as a solid or in a dry, aprotic solvent (like anhydrous THF or Dichloromethane) at -20°C or lower, protected from light.
-
Handling: Prepare solutions fresh for experiments. When working with solutions, protect them from prolonged exposure to ambient light. If photostability is a major concern, deoxygenate the solvent before use. This compound itself is noted to be more stable in alkaline alcoholic solutions and can degrade in acidic media.[15][16]
Quantitative Data Summary
The fluorescence quantum yield (Φf) of carbazole derivatives is highly dependent on the solvent environment and molecular structure. The table below provides representative data showing how solvent polarity can influence fluorescence efficiency.
| Solvent | Dielectric Constant (ε) | Reichardt's Dye Polarity (ET(30)) | Quantum Yield (Φf) of ECPO* |
| n-Hexane | 1.88 | 31.0 | 0.14 |
| Dioxan | 2.21 | 36.0 | 0.16 |
| Chloroform | 4.81 | 39.1 | 0.15 |
| Tetrahydrofuran (THF) | 7.58 | 37.4 | 0.17 |
| Dichloromethane (DCM) | 8.93 | 40.7 | 0.18 |
| Acetonitrile | 37.5 | 45.6 | 0.12 |
| Dimethylsulfoxide (DMSO) | 46.7 | 45.1 | 0.19 |
| Methanol (MeOH) | 32.7 | 55.4 | 0.09 |
*Data is for (4Z)-4-[(9-ethyl-9H-carbazol-3-yl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one (ECPO), a representative carbazole derivative, adapted from reference[11]. This table illustrates the general trend where quantum yield can first increase with moderate polarity and then decrease in highly polar, protic solvents.
Experimental Protocols
Protocol 1: Solvent Screening to Diagnose and Mitigate Quenching
This protocol helps determine if fluorescence quenching is environmentally sensitive and identifies an optimal solvent for your conjugate.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of your this compound conjugate in a high-quality, dry solvent in which it is highly soluble (e.g., THF or Dichloromethane).
-
Solvent Selection: Choose a range of solvents with varying polarities (see table above). Ensure all solvents are of spectroscopic grade.
-
Sample Preparation: For each solvent, prepare a dilute solution (e.g., 1-10 µM) from the stock solution. The final concentration must be identical across all samples to ensure valid comparisons.
-
Spectroscopic Measurements:
-
Measure the UV-Vis absorption spectrum for each sample to confirm that the concentration is consistent and to identify the absorption maximum (λmax,abs).
-
Measure the fluorescence emission spectrum for each sample. Excite each sample at its λmax,abs. Record the wavelength of maximum emission (λmax,em) and the integrated fluorescence intensity.
-
-
Data Analysis:
-
Compare the integrated fluorescence intensities across the different solvents. A significant increase in intensity in certain solvents suggests that quenching mechanisms like static quenching or ACQ are being disrupted.
-
Plot the emission maximum (λmax,em) against the solvent polarity parameter (ET(30)). A strong correlation indicates significant solvatochromism.
-
Select the solvent that provides the highest fluorescence intensity for future experiments.
-
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the cause of low fluorescence in a this compound conjugate experiment.
Caption: A decision tree to guide researchers in identifying and solving common causes of fluorescence quenching.
Quenching Mechanisms
This diagram illustrates the competition between fluorescence and common quenching pathways after a carbazole conjugate is excited by a photon.
Caption: Competition between desired fluorescence and various non-radiative quenching mechanisms.
References
- 1. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies val ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01611H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Spectroscopic Study of Aggregation of Carbazole Units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 11. Optical properties and fluorescence quenching of carbazole containing (D–π–A) push–pull chromophores by silver nanoparticles: a detailed insight via a ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25741K [pubs.rsc.org]
- 12. Universal quenching of common fluorescent probes by water and alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ossila.com [ossila.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Carbazol-9-yl-methanol | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Carbazole-9-methanol Solubility in Aqueous Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbazole-9-methanol. The focus is on addressing common solubility challenges encountered when preparing solutions in aqueous buffers for experimental use.
I. Physicochemical Properties and Stability
A summary of the key properties of this compound is provided below. Understanding these properties is crucial for its effective handling and use in experiments.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁NO | [1] |
| Molecular Weight | 197.24 g/mol | [1] |
| Appearance | White to light tan crystalline powder | [2] |
| Melting Point | 127-129 °C | [3] |
| Chemical Stability | Stable in alkaline alcoholic solutions. | [3] |
| Chemical Instability | Unstable in acidic media; it converts to N,N´-biscarbazol-9-yl-methane. | [3] |
II. Quantitative Solubility Data
A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in common aqueous buffers such as Phosphate-Buffered Saline (PBS), Tris-HCl, or citrate buffers. The parent compound, carbazole, is known to be poorly soluble in water.[2] It is therefore highly recommended that researchers experimentally determine the solubility of this compound in their specific buffer system of interest. The following section provides a detailed protocol for this purpose.
III. Experimental Protocol: Determining Thermodynamic Aqueous Solubility
This section outlines the widely accepted "shake-flask" method for determining the thermodynamic solubility of a compound in a specific buffer.
Caption: Workflow for determining the thermodynamic solubility of this compound.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a glass vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment. Add a precise volume of the desired aqueous buffer to the vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator. Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is saturated.
-
Separation: After equilibration, remove the vials and let the undissolved solid settle. Centrifuge the vials at high speed to pellet the remaining solid. Carefully collect the supernatant and filter it through a chemically inert syringe filter (e.g., PTFE with a pore size of 0.22 µm) to remove any remaining microparticles.
-
Quantification: Prepare a series of standard solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) and generate a standard curve using an appropriate analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Dilute the filtered aqueous sample with the same organic solvent and determine its concentration from the standard curve.
-
Calculation: The determined concentration represents the thermodynamic solubility of this compound in the tested buffer at the specified temperature.
IV. Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound in aqueous solutions.
Caption: Troubleshooting logic for this compound solubility issues.
Frequently Asked Questions (FAQs)
Q1: My this compound powder will not dissolve directly in my aqueous buffer. What should I do?
A1: this compound has very low aqueous solubility. It is standard practice to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into the aqueous buffer.
-
Recommended Solvents: 100% Dimethyl sulfoxide (DMSO) or ethanol are commonly used.
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved.
-
While vigorously vortexing your aqueous buffer, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps to disperse the compound before it has a chance to precipitate.
-
The final concentration of the organic solvent in your aqueous solution should be kept to a minimum, as it can affect biological experiments. For most cell-based assays, the final DMSO concentration should not exceed 0.5%, and ideally should be below 0.1%.[4][5][6]
-
Q2: I successfully dissolved my this compound in the buffer, but a precipitate formed after a few hours. Why did this happen?
A2: This is a common phenomenon known as precipitation from a supersaturated solution. When a concentrated organic stock solution is added to an aqueous buffer, it can create a temporary, thermodynamically unstable supersaturated state. Over time, the system equilibrates, and the excess compound precipitates out until it reaches its true, lower thermodynamic solubility.
-
Troubleshooting:
-
Determine the Thermodynamic Solubility: Perform the shake-flask experiment described in Section III to find the maximum stable concentration of this compound in your buffer.
-
Check Buffer pH: Ensure your buffer is not acidic. This compound is unstable in acidic conditions and will degrade, which may result in the precipitation of the degradation product, N,N´-biscarbazol-9-yl-methane.[3] It is recommended to use buffers with a neutral to alkaline pH.
-
Q3: Can I heat the solution to help dissolve the compound?
A3: Gentle warming can be attempted, but it should be done with caution. While heating can increase the solubility of many compounds, it can also lead to the formation of a supersaturated solution that will precipitate upon cooling to room temperature. Additionally, the effect of heat on the stability of this compound in your specific buffer is likely unknown. If you do heat the solution, be sure to let it return to your experimental temperature and check for any precipitation before use.
Q4: What is the recommended pH for my aqueous buffer?
A4: Based on available information, this compound is stable in alkaline conditions.[3] Therefore, it is strongly recommended to use buffers with a pH of 7.4 or higher. Avoid acidic buffers (pH < 7.0) to prevent chemical degradation of the compound.
Q5: How should I prepare and store stock solutions of this compound?
A5:
-
Preparation: Prepare stock solutions in a high-purity, anhydrous organic solvent like DMSO.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored at -20°C, it is advisable to use the solution within one month. For storage at -80°C, the solution may be stable for up to six months.[7] Before use, allow the aliquot to fully thaw and come to room temperature, and vortex briefly to ensure homogeneity.
Disclaimer: The information provided in this technical support center is for guidance purposes for research applications. It is essential to perform your own validation experiments for your specific conditions and assays.
References
- 1. Carbazol-9-yl-methanol - High purity | EN [georganics.sk]
- 2. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carbazol-9-yl-methanol [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Derivatization of Carbazole-9-methanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of Carbazole-9-methanol. The information is structured to address common challenges encountered during esterification and etherification reactions, facilitating the optimization of experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the hydroxyl group of this compound?
A1: The primary methods for derivatizing the hydroxyl group of this compound are esterification and etherification. Esterification is typically achieved through reaction with carboxylic acids (using methods like Steglich or Fischer esterification), acid chlorides, or acid anhydrides. Etherification is commonly performed via the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide. The Mitsunobu reaction offers an alternative route for both ester and ether formation, particularly for more sensitive substrates.
Q2: What are the key stability considerations for this compound and its derivatives?
A2: this compound is known to be unstable in acidic media. Under acidic conditions, it can readily convert to N,N'-bis(carbazol-9-yl)methane.[1] This instability is a critical consideration when choosing reaction conditions, particularly for acid-catalyzed esterifications. It is advisable to use neutral or basic conditions where possible.
Q3: How can I monitor the progress of my derivatization reaction?
A3: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of this compound and the formation of the less polar product. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to achieve good separation on the TLC plate.
Q4: What are the typical purification methods for this compound derivatives?
A4: Column chromatography on silica gel is the most common method for purifying the resulting esters and ethers. The choice of eluent will depend on the polarity of the product, but mixtures of hexane and ethyl acetate are often effective. Recrystallization from a suitable solvent can also be employed to obtain highly pure product.
Troubleshooting Guides
Etherification (Williamson Ether Synthesis)
The Williamson ether synthesis is a reliable method for preparing ethers from this compound. It involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide.
Experimental Protocol: General Procedure for Williamson Ether Synthesis
-
Alkoxide Formation: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as THF or DMF. Add a strong base, such as sodium hydride (NaH, 1.1 eq.), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the mixture to stir at room temperature for 30-60 minutes.
-
Ether Formation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1-1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Troubleshooting Common Etherification Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of the alcohol. 2. Low reactivity of the alkyl halide. 3. Insufficient reaction temperature or time. | 1. Ensure the use of a sufficiently strong and fresh base (e.g., NaH). Allow adequate time for alkoxide formation. 2. Use a more reactive alkyl halide (I > Br > Cl). Consider converting the alkyl halide to an iodide in situ using catalytic NaI (Finkelstein reaction). 3. Gently heat the reaction mixture (e.g., to 50-60 °C) and monitor by TLC. |
| Formation of Elimination Byproducts (Alkenes) | Use of a sterically hindered (secondary or tertiary) alkyl halide. | This reaction works best with primary alkyl halides.[2] For secondary halides, consider using a less hindered base and lower reaction temperatures. Tertiary halides are generally unsuitable. |
| Side Reaction with the Carbazole Ring | The carbazole nitrogen is nucleophilic and can compete with the alkoxide for the alkyl halide. | While O-alkylation is generally favored due to the higher nucleophilicity of the alkoxide, N-alkylation can occur. Ensure complete deprotonation of the alcohol to maximize the concentration of the alkoxide. |
| Difficulty in Product Purification | Contamination with unreacted starting materials or byproducts. | Optimize the stoichiometry to ensure complete conversion of the limiting reagent. A thorough aqueous work-up can help remove some impurities before chromatography. |
Quantitative Data for Etherification
| Starting Material | Reagents | Solvent | Temp. | Time | Yield | Reference |
| 3-Fluoro-9H-carbazole | Epichlorohydrin, KOH | DMF | 0 °C to RT | 3 h | - | [3] |
| 9H-Carbazole-3,6-dicarbonitrile | 1,2-dibromoethane, NaH | DMSO | RT | Overnight | 73% | [4] |
Note: The table includes data for related carbazole derivatives to provide context for reaction conditions, as specific data for this compound is limited in the available literature.
Esterification
Esterification of this compound can be performed using several methods, each with its own advantages and potential challenges.
Experimental Protocol: General Procedure for Acylation with Acetic Anhydride
-
Reaction Setup: Dissolve this compound (1.0 eq.) in dry pyridine under an inert atmosphere.
-
Acylation: Cool the solution to 0 °C and add acetic anhydride (1.5-2.0 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Work-up and Purification: Quench the reaction with methanol. Co-evaporate the mixture with toluene to remove pyridine. Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.[5]
Troubleshooting Common Esterification Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Insufficiently reactive acylating agent. 2. Steric hindrance around the hydroxyl group. 3. Decomposition of starting material under acidic conditions (if using Fischer esterification). | 1. Use a more reactive acylating agent (e.g., acid chloride instead of carboxylic acid). Add a catalyst such as 4-dimethylaminopyridine (DMAP). 2. For sterically hindered substrates, consider using a more powerful esterification method like the Mitsunobu reaction. 3. Avoid acidic conditions. Use methods like Steglich esterification (DCC/DMAP) or acylation with an acid chloride/anhydride in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine). |
| Formation of N-acylurea Byproduct (Steglich Esterification) | A 1,3-rearrangement of the O-acyl intermediate can occur, which is unable to react further with the alcohol. | This side reaction can be suppressed by the addition of a catalytic amount of DMAP, which acts as an acyl transfer agent. |
| Incomplete Reaction | The reaction is an equilibrium (e.g., Fischer esterification). | Use a large excess of one of the reactants or remove water as it is formed (e.g., using a Dean-Stark apparatus). |
| Difficulty in Removing Byproducts | Dicyclohexylurea (DCU) from Steglich esterification can be difficult to remove. Triphenylphosphine oxide from the Mitsunobu reaction can also be problematic. | DCU is largely insoluble in many organic solvents and can be removed by filtration. Triphenylphosphine oxide can sometimes be removed by precipitation or careful column chromatography. |
Quantitative Data for Esterification
| Starting Material | Reagents | Solvent | Temp. | Time | Yield | Reference |
| 9H-Carbazole | Ethyl bromoacetate, K₂CO₃ | Acetone | Reflux | 12 h | 85% | [6] |
| 2-(9H-carbazol-9-yl)acetohydrazide | Benzoyl chloride | THF | RT | - | 78.5% | [6] |
| 2-(9H-carbazol-9-yl)acetohydrazide | 2-Chlorobenzoyl chloride | THF | RT | - | 83.6% | [6] |
Note: The table includes data for the synthesis of a closely related ester to provide an indication of expected yields and conditions.
Visualizing Experimental Workflows
General Workflow for Derivatization
Caption: General experimental workflow for the derivatization of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low product yield in derivatization reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-Vinyl-9H-carbazole-3,6-dicarbonitrile [mdpi.com]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
Troubleshooting low yield in the synthesis of Carbazole-9-methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Carbazole-9-methanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method is the N-hydroxymethylation of carbazole using formaldehyde in the presence of a base. A widely cited high-yield procedure involves reacting carbazole with an aqueous solution of formaldehyde in ethanol, with potassium carbonate serving as the base.[1][2]
Q2: What is the primary side product in this synthesis, and how is it formed?
A2: The major impurity is N,N´-biscarbazol-9-yl-methane. This side product is predominantly formed under acidic conditions.[1][2] The acidic environment can be inadvertently created by impurities in the starting materials or during a workup that is not sufficiently basic. This compound is known to be stable in alkaline alcoholic solutions but converts to the bis-carbazole methane derivative in acidic media.[1][2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. A typical mobile phase for this analysis is a mixture of chloroform and ethanol (e.g., 9:1 v/v).[1][2] The product, this compound, will have a distinct Rf value from the starting carbazole and the N,N´-biscarbazol-9-yl-methane byproduct.
Q4: What is the recommended method for purifying the crude this compound?
A4: Recrystallization is the most common and effective purification technique. Toluene is a frequently used solvent for the recrystallization of this compound, yielding a high-purity product.[1][2] Ethanol can also be used for recrystallization.[1]
Troubleshooting Guide
Low or No Product Yield
Q: My reaction has resulted in a low yield or no desired product. What are the potential causes and solutions?
A: Low yields can arise from several factors related to reagents, reaction conditions, and workup procedures. Below is a systematic guide to troubleshoot these issues.
| Potential Cause | Suggested Solutions |
| Inactive or Insufficient Base | Ensure Anhydrous Base: Potassium carbonate can absorb moisture, reducing its efficacy. Use freshly dried or anhydrous potassium carbonate. Correct Stoichiometry: An insufficient amount of base will not effectively deprotonate the carbazole, leading to a poor reaction rate. Use the recommended molar ratio of base to carbazole. |
| Formaldehyde Issues | Quality of Formaldehyde: Use a fresh, high-quality aqueous solution of formaldehyde (typically 35-37%). Old solutions may have polymerized to paraformaldehyde or been oxidized to formic acid, which would inhibit the reaction. Concentration: Ensure the correct concentration and molar equivalent of formaldehyde are used. An excess may lead to more side products, while an insufficient amount will result in incomplete conversion of carbazole. |
| Suboptimal Reaction Conditions | Temperature: The reaction is typically run at reflux in ethanol. Ensure the reaction mixture reaches and maintains the appropriate temperature to drive the reaction to completion. Reaction Time: A short reaction time may lead to incomplete conversion. Monitor the reaction by TLC to determine the optimal reaction time. |
| Product Loss During Workup | Premature Precipitation: If the reaction mixture is cooled too quickly, impurities may co-precipitate with the product. Allow for gradual cooling. pH of the Aqueous Phase: Ensure the workup conditions remain basic to prevent the decomposition of the product into N,N´-biscarbazol-9-yl-methane. |
| Presence of Water | While the reaction is often performed with aqueous formaldehyde, an excessive amount of water, or water in the solvent, can potentially hydrolyze the product or affect the efficiency of the base. It is important to use the specified amount of aqueous formaldehyde and a suitable grade of ethanol. |
High Impurity Levels
Q: My final product is contaminated with a significant amount of N,N´-biscarbazol-9-yl-methane. How can I avoid its formation and remove it?
A: The formation of N,N´-biscarbazol-9-yl-methane is the most common issue. Here’s how to address it:
| Troubleshooting Step | Detailed Recommendation |
| Preventing Formation | Maintain Basic Conditions: The key to preventing the formation of the bis-carbazole impurity is to maintain a basic pH throughout the reaction and workup. The presence of potassium carbonate should ensure this. Avoid any acidic quench or wash steps.[1][2] |
| Purification | Recrystallization: This is the most effective method for removing N,N´-biscarbazol-9-yl-methane. Toluene is a recommended solvent for this purpose.[1][2] The difference in solubility between this compound and the less polar bis-carbazole impurity in hot and cold toluene allows for efficient separation. Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A solvent system such as chloroform/ethanol or hexane/ethyl acetate can be optimized to separate the more polar product from the less polar impurity. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a literature procedure with a reported yield of 91.4%.[1][2]
Materials:
-
Carbazole
-
Ethanol
-
Potassium Carbonate (anhydrous)
-
Formaldehyde (35% aqueous solution)
-
Toluene (for recrystallization)
Procedure:
-
To a mixture of carbazole (16.7 g, 0.1 mol) in ethanol (60 mL), add potassium carbonate (10 g, 0.072 mol).
-
Heat the mixture to reflux with magnetic stirring for 5 minutes.
-
Add the 35% aqueous formaldehyde solution (10 mL, ~0.12 mol) to the refluxing mixture.
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Continue heating at reflux for an additional 10 minutes, or until all components have dissolved.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated product, wash with a small amount of cold ethanol, and air dry.
-
Recrystallize the crude product from toluene to obtain pure this compound.
TLC Analysis
-
Stationary Phase: Silica gel plates
-
Mobile Phase: Chloroform:Ethanol (9:1, v/v)
-
Visualization: UV light (254 nm)
-
Expected Rf Value: ~0.57[1]
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| Carbazole | 167.21 | 246 | White crystalline solid |
| This compound | 197.23 | 128-129 | White solid |
| N,N´-biscarbazol-9-yl-methane | 346.43 | >300 | White to off-white solid |
Table 2: 1H NMR Data for this compound (in DMSO-d6) [1]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.14 | d | 1H | H-4 |
| 7.67 | d | 1H | H-1 |
| 7.45 | t | 1H | H-3 |
| 7.22 | t | 1H | H-2 |
| 5.77 | d | 2H | -CH2- |
| 1.91 | t | 1H | -OH |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Identifying and removing byproducts from Carbazole-9-methanol synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Carbazole-9-methanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely used method is the N-hydroxymethylation of carbazole using formaldehyde (methanal) in the presence of a base. A typical procedure involves reacting carbazole with an aqueous solution of formaldehyde in a solvent like ethanol, with a base such as potassium carbonate.[1][2]
Q2: What are the primary byproducts in this synthesis?
A2: The major byproduct is N,N'-biscarbazol-9-yl-methane, which is formed when two molecules of carbazole react with one molecule of formaldehyde. This is particularly favored in acidic conditions.[1][2] Unreacted carbazole is also a common impurity. Additionally, impurities present in the starting carbazole, such as isomeric compounds like 1H-benzo[f]indole, can carry through to the final product.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective technique to monitor the reaction. By spotting the reaction mixture alongside the carbazole starting material, you can observe the consumption of the starting material and the appearance of the product and byproducts.[1]
Q4: What are the recommended methods for purifying crude this compound?
A4: The most common purification methods are recrystallization and column chromatography. Recrystallization from solvents like toluene or ethanol is often effective in removing unreacted carbazole and other impurities.[1][2] For more challenging separations, silica gel column chromatography can be employed.[3]
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Suggested Solutions |
| Inactive Base | Use a fresh batch of a suitable base like potassium carbonate. Ensure it is anhydrous if the reaction conditions specify. |
| Poor Quality Formaldehyde | Use a fresh, stabilized aqueous solution of formaldehyde. Older solutions may contain significant amounts of paraformaldehyde or formic acid, which can hinder the reaction. |
| Insufficient Reaction Time or Temperature | Ensure the reaction is heated to reflux for a sufficient period as specified in the protocol. Monitor the reaction by TLC to confirm the consumption of the starting material.[1] |
| Incomplete Dissolution of Reactants | Ensure all reactants, particularly carbazole and the base, are adequately dissolved or suspended in the solvent by vigorous stirring and heating.[1] |
| Acidic Reaction Conditions | The presence of acid can promote the formation of the N,N'-biscarbazol-9-yl-methane byproduct. Ensure the reaction medium is basic.[1][2] |
Presence of Significant Byproducts
| Potential Cause | Suggested Solutions |
| Formation of N,N'-biscarbazol-9-yl-methane | This is often due to acidic conditions or a high ratio of carbazole to formaldehyde. Maintain basic conditions throughout the reaction and workup. Consider adding formaldehyde dropwise to the carbazole solution. |
| Unreacted Carbazole | This indicates an incomplete reaction. Ensure sufficient reaction time, adequate temperature, and the use of active reagents. A slight excess of formaldehyde can be used to drive the reaction to completion, but this may lead to other byproducts if not controlled. |
| Polymeric Byproducts | Formaldehyde can self-polymerize, especially under certain pH and temperature conditions. Use stabilized formaldehyde and maintain the recommended reaction temperature. |
Oily or Impure Product After Workup
| Potential Cause | Suggested Solutions |
| Presence of Residual Solvent | Ensure the product is thoroughly dried under vacuum after filtration to remove any residual solvent. |
| Co-precipitation of Impurities | The crude product may have co-precipitated with byproducts or unreacted starting material. Purification by recrystallization or column chromatography is necessary. |
| Product Degradation | This compound can be unstable in acidic conditions.[1][2] Ensure the workup procedure is performed under neutral or slightly basic conditions. |
Data Presentation
Table 1: TLC Analysis of this compound Synthesis
| Compound | Typical Rf Value (CHCl₃/EtOH = 9:1) [1][2] | Notes |
| Carbazole (Starting Material) | Higher Rf than the product | Less polar than the product. |
| This compound (Product) | ~ 0.57 | More polar than carbazole due to the hydroxyl group. |
| N,N'-biscarbazol-9-yl-methane (Byproduct) | Higher Rf than this compound | Less polar than the product, often closer to the Rf of carbazole. |
Table 2: Physical Properties of this compound and Key Impurities
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Carbazole | 167.21 | 246 | White crystalline solid |
| This compound | 197.23 | 128-129 (from Toluene) | White crystalline solid[1][2] |
| N,N'-biscarbazol-9-yl-methane | 346.43 | ~215-220 | White to off-white solid |
Experimental Protocols
Synthesis of this compound[1][2]
-
To a mixture of carbazole (16.7 g, 0.1 mol) in ethanol (60 mL), add potassium carbonate (10 g, 0.072 mol).
-
Heat the mixture to reflux with magnetic stirring for 5 minutes.
-
Add a 35% aqueous solution of formaldehyde (10 mL, ~0.12 mol) to the refluxing mixture.
-
Continue heating and stirring until all components have dissolved.
-
After an additional 10 minutes of reflux, cool the reaction mixture in an ice bath.
-
Filter the separated product, wash with cold water, and dry under vacuum.
Purification by Recrystallization[1][2]
-
Dissolve the crude this compound in a minimum amount of hot toluene or ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Purification by Column Chromatography[3][4]
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%) is a good starting point. The optimal solvent system should be determined by TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimum amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Improving the Photostability of Carbazole-9-methanol for Fluorescence Microscopy
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the photostability of Carbazole-9-methanol in their fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for my experiments with this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, like this compound, upon exposure to light.[1][2] This process leads to a permanent loss of the molecule's ability to fluoresce, resulting in a fading signal during your imaging experiments.[1][3] This can be a significant issue as it can limit the duration of image acquisition, reduce the signal-to-noise ratio, and potentially lead to inaccurate quantitative data.[1][3]
Q2: What are the primary causes of photobleaching for fluorescent probes like this compound?
A2: The primary drivers of photobleaching include:
-
High-Intensity Light: The intense light used for fluorophore excitation is the main cause of photobleaching, with higher intensities accelerating the process.[1][4]
-
Prolonged Exposure: The longer your sample is exposed to the excitation light, the more likely photobleaching is to occur.[1][5]
-
Reactive Oxygen Species (ROS): The excitation of a fluorophore can lead to the generation of highly reactive oxygen species (ROS) from oxygen present in the sample. These ROS can then chemically degrade the fluorophore.[1] This often happens when the fluorophore enters a long-lived, excited triplet state.[6]
Q3: How can photobleaching of this compound negatively impact my experimental results?
Q4: Are some fluorescent probes inherently more stable than this compound?
A4: Yes, photostability is an intrinsic property that varies significantly among different fluorophores.[1] While specific photostability data for this compound is not extensively documented in comparative studies, some fluorescent dyes, such as Alexa Fluor and DyLight series, are specifically engineered for enhanced photostability.[5] The choice of fluorophore can be critical, especially for long-term imaging experiments.
Troubleshooting Guides
Problem: The fluorescence signal from my this compound labeled sample is fading too quickly.
Solution: This is a classic sign of photobleaching. Follow these steps to mitigate the issue:
-
Optimize Imaging Parameters:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides a sufficient signal-to-noise ratio.[5] You can achieve this by using neutral density filters or adjusting the laser power settings on your microscope.[3]
-
Minimize Exposure Time: Adjust the camera's exposure time to the shortest duration that allows for a clear image.[4]
-
Minimize Exposure: Only expose the sample to the excitation light when actively acquiring an image. Use transmitted light for focusing whenever possible.[3]
-
-
Incorporate Antifade Reagents:
-
Use a Commercial Antifade Mounting Medium: For fixed cell imaging, use a mounting medium containing antifade reagents.[5][7] These reagents work by scavenging reactive oxygen species that cause photobleaching.
-
Consider Live-Cell Antifade Reagents: For live-cell imaging, there are specialized reagents that can be added to the imaging medium to reduce photobleaching while maintaining cell viability.[8][9]
-
-
Check the Mounting Medium/Buffer:
-
pH and Ionic Strength: Ensure the pH and ionic strength of your imaging buffer are optimal, as some fluorophores are sensitive to these conditions, which can affect their stability.[1]
-
Oxygen Scavengers: In some cases, adding oxygen scavengers to the imaging medium can help reduce photobleaching.
-
Problem: My images have a low signal-to-noise ratio.
Solution: A low signal-to-noise ratio can be exacerbated by photobleaching. Here’s how to improve it:
-
Optimize Microscope Settings:
-
Camera Gain: Increase the camera gain to amplify the signal. However, be aware that this can also amplify noise.
-
Binning: Use camera binning to increase signal at the expense of some spatial resolution.[3]
-
-
Improve Sample Labeling:
-
Increase Fluorophore Concentration: If possible, consider increasing the concentration of this compound used for labeling to enhance the initial signal intensity.[2] However, be cautious of potential toxicity or aggregation artifacts at high concentrations.
-
-
Image Analysis:
-
Background Subtraction: Use image analysis software to subtract background fluorescence, which can improve the apparent signal-to-noise ratio.[10]
-
Data Presentation
Table 1: Comparison of Photobleaching Half-life for Common Fluorophores
| Fluorophore | Photobleaching Half-life (t½) in seconds | Notes |
| EGFP | 174 | A commonly used fluorescent protein with good photostability. |
| T-sapphire | 25 | A fluorescent protein with lower photostability. |
| Fluorescein (FITC) | ~10-30 | Prone to rapid photobleaching. |
| Alexa Fluor 488 | Significantly higher than FITC | Engineered for improved photostability.[10] |
| Cy3 | Moderate | A commonly used cyanine dye.[10] |
| Cy5 | Moderate | A commonly used cyanine dye.[10] |
| This compound | Data not readily available | Users are encouraged to determine the photobleaching half-life under their specific experimental conditions. |
Table 2: Overview of Common Antifade Reagents
| Antifade Reagent | Application | Mechanism of Action |
| ProLong Gold[7] | Fixed Cells | Premixed, ready-to-use solution that cures to form a solid film.[7] |
| ProLong Live[8] | Live Cells | Enzyme-based system that metabolizes components contributing to photobleaching.[8] |
| VECTASHIELD® | Fixed Cells | Mounting medium with antifade properties. |
| Trolox | Live and Fixed Cells | A vitamin E derivative that acts as an antioxidant. |
| L-Ascorbic acid | Live Cells | A naturally occurring antioxidant. |
Experimental Protocols
Protocol 1: Measurement of Photobleaching Half-life (t½)
This protocol outlines a method to quantify the photostability of this compound.[10]
Materials:
-
This compound labeled sample (e.g., cells or tissue on a microscope slide)
-
Fluorescence microscope with a stable light source (laser or LED) and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare your this compound labeled sample as you would for your experiment.
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for this compound.
-
Place the slide on the microscope stage and bring the sample into focus.
-
Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is crucial to use the same illumination intensity for all comparative experiments.[10]
-
-
Image Acquisition:
-
Acquire an initial image (t=0).
-
Continuously illuminate the sample.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of the initial value.[10]
-
-
Data Analysis:
-
Open the image series in your image analysis software.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from your ROI measurements.
-
Normalize the background-corrected intensity values to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The time at which the fluorescence intensity drops to 50% of the initial value is the photobleaching half-life (t½).[10]
-
Protocol 2: Application of a Commercial Antifade Mounting Medium for Fixed Cells
Materials:
-
Fixed and labeled sample on a microscope slide
-
Commercial antifade mounting medium (e.g., ProLong Gold)[7]
-
Coverslips
-
Clear nail polish or sealant
Procedure:
-
After the final washing step of your staining protocol, carefully remove as much residual buffer as possible from the slide without allowing the sample to dry out.
-
Add a drop of the antifade mounting medium directly onto the sample.
-
Gently lower a coverslip onto the drop of mounting medium, avoiding air bubbles.
-
Allow the mounting medium to cure according to the manufacturer's instructions (e.g., in the dark at room temperature for 24 hours).[7]
-
Seal the edges of the coverslip with clear nail polish to prevent the mounting medium from drying out over time.[7]
-
The slide is now ready for imaging.
Visualizations
Caption: The Jablonski diagram illustrating the mechanism of photobleaching.
Caption: A workflow for troubleshooting photobleaching issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Photobleaching [evidentscientific.com]
- 7. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
- 8. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 9. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Deposition of Carbazole-9-methanol Derivative Thin Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbazole-9-methanol and its derivatives. It addresses common challenges encountered during thin film deposition via spin coating and thermal evaporation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when depositing thin films of this compound derivatives?
A1: The primary challenges include controlling film uniformity and thickness, preventing aggregation and crystallization, avoiding pinholes and surface defects, and ensuring good adhesion to the substrate. For solution-processed films, solvent selection and optimization of spin coating parameters are critical. For thermally evaporated films, controlling the deposition rate and substrate temperature is crucial to prevent thermal decomposition and ensure a smooth morphology.
Q2: How does the molecular structure of a this compound derivative affect thin film deposition?
A2: The molecular structure significantly influences the material's solubility, thermal stability, and intermolecular interactions. Bulky side groups can improve solubility but may hinder close packing, affecting charge transport in electronic devices. The tendency of carbazole units to engage in π–π stacking can be a driving force for self-assembly but can also lead to undesirable aggregation if not properly controlled.[1][2]
Q3: Which solvents are recommended for spin coating this compound derivatives?
A3: Common solvents include chloroform, chlorobenzene, and toluene.[3] The choice of solvent is critical as it affects the solubility of the carbazole derivative, the viscosity of the solution, and the drying time, all of which influence the final film quality. It is essential to use high-purity, anhydrous solvents to avoid introducing impurities that can act as charge traps or nucleation sites for defects.
Q4: What is a typical concentration range for spin coating solutions?
A4: A typical starting concentration range is 5-15 mg/mL.[3] The optimal concentration depends on the specific derivative's solubility and the desired film thickness. Higher concentrations generally lead to thicker films but may also increase the risk of aggregation.
Q5: At what temperature should I bake the film after spin coating?
A5: Post-deposition baking, typically between 80-100°C, is often necessary to remove residual solvent.[3][4] The exact temperature and time should be optimized for the specific derivative and solvent used, ensuring it is below the material's glass transition or melting point to avoid morphological changes.
Troubleshooting Guides
Spin Coating
| Problem | Potential Cause | Troubleshooting Steps |
| Non-uniform film (streaks, comet tails) | 1. Insoluble particles in the solution.2. Poor wetting of the substrate.3. Solvent evaporation is too fast.[5] | 1. Filter the solution using a 0.2 µm PTFE syringe filter immediately before deposition.2. Ensure the substrate is meticulously clean. Consider surface treatments like UV-ozone or oxygen plasma to improve surface energy.[3]3. Use a solvent with a lower vapor pressure or try a solvent blend. Increase the spin speed to reduce drying time. |
| Film Aggregation/Crystallization | 1. Solution is too concentrated.2. Strong π–π stacking interactions between carbazole moieties.[6][7]3. Slow solvent evaporation allowing time for molecules to aggregate. | 1. Reduce the solution concentration.2. Use a solvent that discourages aggregation or consider using a co-solvent.[8]3. Increase the spin speed to accelerate solvent evaporation.[9] |
| Pinholes in the Film | 1. Dust or particulate contamination on the substrate or in the solution.2. Poor solubility of the carbazole derivative, leading to precipitate formation.3. Dewetting of the solution from the substrate. | 1. Work in a clean environment (e.g., a glovebox or cleanroom). Filter the solution and ensure the substrate is pristine.2. Ensure the material is fully dissolved. Gentle heating or sonication may help. If solubility is an issue, a different solvent may be required.3. Improve substrate wetting through cleaning or surface treatment. The surface energy of the substrate should be compatible with the solution.[10][11] |
| Film is too Thick/Thin | 1. Incorrect solution concentration.2. Incorrect spin speed. | 1. To decrease thickness, lower the concentration. To increase thickness, raise the concentration.2. To decrease thickness, increase the spin speed. To increase thickness, decrease the spin speed. Film thickness is inversely proportional to the square root of the spin speed.[12] |
Thermal Evaporation
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent Deposition Rate | 1. Unstable source temperature.2. Poor thermal contact between the material and the crucible. | 1. Ensure the temperature controller for the evaporation source is functioning correctly and is properly calibrated.2. Use a crucible that is appropriate for the material and ensure it is filled correctly to allow for uniform heating. |
| Film has a Rough Morphology | 1. Deposition rate is too high.2. Substrate temperature is not optimal.3. Contamination in the vacuum chamber. | 1. Reduce the deposition rate to allow molecules more time to arrange on the substrate surface.2. Optimize the substrate temperature. A higher temperature can increase surface mobility and lead to larger grain sizes, but too high a temperature can cause dewetting or re-evaporation.3. Ensure a high vacuum (< 2 x 10⁻⁶ mbar) is achieved before deposition to minimize incorporation of impurities.[3] |
| Material Decomposition (discolored film) | 1. Evaporation temperature is too high. | 1. Lower the evaporation temperature. This compound and its derivatives have specific melting and decomposition points that should not be exceeded.[13][14] Perform a test deposition and characterize the resulting film to ensure no chemical changes have occurred. |
| Poor Adhesion to Substrate | 1. Substrate surface is contaminated.2. Mismatch in surface energies between the film and the substrate. | 1. Thoroughly clean the substrate using a multi-step solvent cleaning process followed by plasma or UV-ozone treatment.[3]2. Consider depositing a thin adhesion layer (e.g., a self-assembled monolayer) on the substrate before depositing the carbazole derivative film.[15] |
Quantitative Data Tables
Table 1: Spin Coating Parameters for Carbazole Derivatives
| Derivative | Solvent | Concentration (mg/mL) | Spin Speed (rpm) | Resulting Film Thickness (nm) | Reference |
| 9-(4-fluorophenyl)-9H-carbazole | Chloroform, Toluene, or Chlorobenzene | 5-15 | 2000-4000 | 20-60 | [3] |
| Functionalized Carbazole | Ethanol | 1 mM (~0.2-0.3) | 3000 | Self-Assembled Monolayer | [4] |
| Polycarbazole | N/A | N/A | N/A | 400 | [16] |
| Cz-P(2,7) | Toluene, Dichloromethane, Chlorobenzene | N/A | N/A | N/A | [17] |
Table 2: Thermal Evaporation Parameters for Carbazole Derivatives
| Derivative | Sublimation Temperature (°C) | Base Pressure (mbar) | Deposition Rate (Å/s) | Substrate Temperature | Film Thickness (nm) | Reference |
| 9-(4-fluorophenyl)-9H-carbazole | 110-140 | < 2 x 10⁻⁶ | To be optimized | Room Temperature | 20-60 | [3] |
| NPB (a common hole transport material) | N/A | 0.14 mPa | N/A | Room Temperature | N/A | [18] |
| General Carbazole Hosts | < 400 | N/A | N/A | N/A | N/A | [19] |
Experimental Protocols
Protocol 1: Spin Coating of a this compound Derivative Film
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
For improved film adhesion and performance, treat the substrates with oxygen plasma or a UV-ozone cleaner immediately before use.[3]
-
-
Solution Preparation:
-
Dissolve the this compound derivative in a suitable solvent (e.g., chlorobenzene) to a concentration of 10 mg/mL.
-
Gently heat and/or sonicate the solution to ensure the material is fully dissolved.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
-
Deposition:
-
Place the cleaned substrate onto the chuck of a spin coater located in a controlled environment (e.g., a nitrogen-filled glovebox).
-
Dispense a sufficient amount of the filtered solution to cover the center of the substrate.
-
Spin the substrate at a speed of 3000 rpm for 45 seconds.
-
-
Post-Deposition Annealing:
-
Transfer the coated substrate to a hotplate and bake at 90°C for 15 minutes to remove any residual solvent.
-
Allow the substrate to cool to room temperature before further processing or characterization.
-
Protocol 2: Thermal Evaporation of a this compound Derivative Film
-
Substrate Preparation:
-
Follow the same substrate cleaning procedure as outlined in the spin coating protocol (Protocol 1, Step 1).
-
-
Material Preparation and Loading:
-
Ensure the this compound derivative is of high purity (>99.5%).
-
Place a suitable amount of the material into a quartz or molybdenum crucible.
-
Load the crucible into the thermal evaporation system.
-
-
Deposition:
-
Mount the cleaned substrates in the holder within the vacuum chamber.
-
Evacuate the chamber to a base pressure of at least < 2 x 10⁻⁶ mbar.
-
Slowly heat the crucible to the sublimation temperature of the material. For a derivative with a melting point of 123-125°C, a starting sublimation temperature of 110-140°C is reasonable.[3]
-
Once the desired deposition rate (e.g., 0.5-1.0 Å/s) is stable, open the shutter to begin depositing the film onto the substrates.
-
Monitor the film thickness in real-time using a quartz crystal microbalance.
-
Close the shutter once the desired film thickness is achieved.
-
-
Cool Down and Venting:
-
Allow the system to cool down before venting the chamber with an inert gas like nitrogen.
-
Remove the coated substrates for further device fabrication or analysis.
-
Visualizations
References
- 1. Effects of molecular structures and solvent properties on the self-assembly of carbazole-based conjugated dendrimers by solvent vapor annealing - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J [pubs.rsc.org]
- 5. lampz.tugraz.at [lampz.tugraz.at]
- 6. Frontiers | Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore [frontiersin.org]
- 7. Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effects of the surface energy and surface stress on the phase stability of spin crossover nano-objects: a thermodynamic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modeling and the main stages of spin coating process: A review | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Photophysical Properties of Carbazole-9-methanol and N-ethylcarbazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the photophysical properties of two carbazole derivatives: Carbazole-9-methanol and N-ethylcarbazole. Both compounds are known for their fluorescent properties and are utilized in various research and development applications. This document summarizes their key photophysical parameters, outlines the experimental methodologies for their determination, and presents a visual workflow for photophysical characterization.
Data Presentation
The photophysical properties of this compound and N-ethylcarbazole are summarized in the table below. The data for this compound is based on its close structural analog, 9H-Carbazole-9-ethanol, due to the limited availability of specific experimental data for this compound itself. The properties of these two N-alkanol substituted carbazoles are expected to be very similar.
| Photophysical Parameter | This compound (approximated from 9H-Carbazole-9-ethanol) | N-ethylcarbazole | Solvent |
| Absorption Maximum (λ_abs_) | ~343 nm | 346 nm | Cyclohexane / Dichloromethane |
| Emission Maximum (λ_em_) | Not explicitly found | ~360 nm | Cyclohexane |
| Fluorescence Quantum Yield (Φ_f_) | Not explicitly found | 0.42 | Cyclohexane |
| Fluorescence Lifetime (τ_f_) | Not explicitly found | 18.9 ns | Cyclohexane |
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the photophysical properties of carbazole derivatives.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs_) of the compounds.
Methodology:
-
Sample Preparation: Prepare dilute solutions of this compound and N-ethylcarbazole in a spectroscopic grade solvent (e.g., cyclohexane or ethanol) within a quartz cuvette. A typical concentration range is 1-10 µM. A blank sample containing only the solvent is also prepared.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is used.
-
Measurement: The absorbance spectrum is recorded over a wavelength range of approximately 250 nm to 450 nm. The instrument is first zeroed using the blank solvent cuvette. The absorbance of the sample solution is then measured. The wavelength at which the maximum absorbance is observed is recorded as λ_abs_.
Fluorescence Spectroscopy
Objective: To determine the emission maxima (λ_em_) of the compounds.
Methodology:
-
Sample Preparation: The same dilute solutions prepared for UV-Visible absorption spectroscopy are used. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for selecting excitation and emission wavelengths, and a detector (e.g., photomultiplier tube) is used.
-
Measurement: The sample is excited at its absorption maximum (λ_abs_). The emission spectrum is then recorded by scanning the emission monochromator at wavelengths longer than the excitation wavelength. The wavelength corresponding to the peak of the emission spectrum is the emission maximum (λ_em_).
Fluorescence Quantum Yield (Φ_f_) Determination (Relative Method)
Objective: To measure the efficiency of the fluorescence process.
Methodology:
-
Standard Selection: A well-characterized fluorescent standard with a known quantum yield in the same solvent is chosen. For carbazole derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φ_f_ = 0.54) or anthracene in ethanol (Φ_f_ = 0.27) are common standards.
-
Sample and Standard Preparation: A series of solutions of both the sample and the standard are prepared at different concentrations, ensuring that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.
-
Measurement: The absorption and fluorescence emission spectra of all solutions are recorded. The integrated fluorescence intensity (the area under the emission curve) is calculated for both the sample and the standard.
-
Calculation: The quantum yield of the sample (Φ_sample_) is calculated using the following equation:
Φ_sample_ = Φ_std_ × (I_sample_ / I_std_) × (A_std_ / A_sample_) × (n_sample_² / n_std_²)
where:
-
Φ is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Fluorescence Lifetime (τ_f_) Measurement
Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: A TCSPC system is used, which includes a pulsed light source (e.g., a picosecond laser diode or a pulsed LED), a sensitive detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube), and timing electronics.
-
Measurement: The sample is excited by the pulsed light source at a high repetition rate. The detector measures the arrival time of individual emitted photons relative to the excitation pulse. This process is repeated for a large number of excitation pulses to build up a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ_f_). For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I₀ * exp(-t/τ_f_)
where I₀ is the intensity at time t=0.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for characterizing the photophysical properties of fluorescent compounds.
Caption: Experimental workflow for photophysical characterization.
A Comparative Guide to Carbazole-9-methanol and Fluorescein for In Vitro Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of a fluorescent probe is a critical step in designing in vitro bioimaging experiments. An ideal probe offers high brightness, minimal toxicity, and specific localization to enable clear visualization of cellular structures and processes. This guide provides an objective comparison of two fluorescent molecules: the well-established fluorescein and the promising Carbazole-9-methanol.
Fluorescein , a xanthene dye synthesized in 1871, is one of the most widely used fluorophores in microscopy and cell biology.[1] It is known for its high quantum yield and strong absorption of blue light, making it a bright and readily detectable probe.[1] However, its fluorescence is notably sensitive to pH, and it is susceptible to photobleaching under prolonged illumination.[1][2]
This compound belongs to the carbazole family of heterocyclic aromatic compounds. Carbazole derivatives are recognized for their robust fluorescent properties, good biocompatibility, and excellent thermal and photochemical stability.[3][4] These characteristics make them attractive candidates for various applications, including the development of advanced fluorescent probes for bioimaging.[3]
This guide will compare these two probes based on their photophysical properties, in vitro performance, and provide detailed experimental protocols for their evaluation.
Chemical Structures
The fundamental difference in their core structures dictates the distinct properties of this compound and Fluorescein.
Photophysical Properties: A Quantitative Comparison
The performance of a fluorescent probe is fundamentally determined by its photophysical properties. These include its absorption and emission wavelengths, molar extinction coefficient (a measure of how strongly it absorbs light), and fluorescence quantum yield (the efficiency of converting absorbed light into emitted light).
While extensive data is available for fluorescein, specific photophysical data for this compound is less documented. The table below includes data for fluorescein and representative values for related carbazole derivatives to provide a reasonable comparison.
| Property | This compound (and derivatives) | Fluorescein | References |
| Absorption Max (λabs) | ~328-353 nm | ~490 nm | [5],[6] |
| Emission Max (λem) | ~386-437 nm | ~514 nm | [5],[6] |
| Molar Extinction Coefficient (ε) | High (e.g., >20,000 M-1cm-1 for derivatives) | ~70,000 - 92,300 M-1cm-1 | [3],[7][8] |
| Quantum Yield (Φf) | 0.72 - 0.89 (in Dichloromethane) | 0.79 - 0.95 (in water/ethanol) | [5],[6][8] |
| Key Characteristic | High photostability | High brightness, but pH-sensitive | [3],[9] |
In Vitro Performance: Cytotoxicity and Cellular Uptake
Effective bioimaging requires that the fluorescent probe can enter the cells and report on biological activity without causing significant harm.
| Performance Metric | This compound (and derivatives) | Fluorescein | References |
| Cytotoxicity | Generally low; some derivatives show selective cytotoxicity to cancer cells over normal cells. | Minimal toxicity at typical imaging concentrations, but can induce cytotoxicity upon irradiation. | [10],[9] |
| Cellular Uptake | Believed to occur via endocytosis, facilitated by the lipophilic nature of the carbazole core. | Uptake is an active, dynamin-dependent process and can be mediated by volume-regulated anion channels (VRACs). | [11][12],[13] |
| Intracellular Localization | Varies with derivative; can be designed to target specific organelles. | Tends to distribute in the cytoplasm. | [3] |
Experimental Workflows and Logical Relationships
Visualizing the experimental process and the mechanism of action is crucial for understanding the application of these probes.
The process of a probe becoming fluorescent within a cell involves several key steps, from crossing the cell membrane to excitation by a light source.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable results.
Fluorescence Quantum Yield Determination (Relative Method)
This protocol determines the quantum yield of a sample by comparing it to a standard with a known quantum yield.
Objective: To determine the efficiency of the fluorescence process.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Sample of interest (e.g., this compound)
-
Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol)
Procedure:
-
Select a Standard: Choose a standard that absorbs and emits in a similar spectral region to your sample.
-
Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorption spectrum for each solution. Note the absorbance at the excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot a graph of integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φstd * (Gradsample / Gradstd) * (η2sample / η2std)
Where:
Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Objective: To determine the concentration at which a probe reduces cell viability by 50% (IC₅₀).
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., HeLa, A549)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorescent probe (e.g., this compound or fluorescein) in culture medium. Replace the medium in the wells with the probe-containing medium. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm.[10][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against probe concentration to determine the IC₅₀ value.[17][18]
Cellular Staining for Fluorescence Microscopy
This protocol outlines the basic steps for staining live or fixed cells for imaging.
Objective: To visualize the intracellular distribution of the fluorescent probe.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
Phosphate-Buffered Saline (PBS)
-
Fluorescent probe stock solution
-
Fixative solution (e.g., 4% paraformaldehyde in PBS), if applicable
-
Mounting medium
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells on sterile coverslips in a multi-well plate and grow to the desired confluency.
-
Probe Incubation: Dilute the fluorescent probe stock solution to the desired final concentration in culture medium. Replace the existing medium with the probe-containing medium and incubate for a predetermined time (e.g., 30 minutes to 2 hours) at 37°C, protected from light.
-
Washing: Gently wash the cells two to three times with warm PBS to remove any unbound probe.
-
Fixation (Optional): For fixed-cell imaging, incubate the cells with a fixative solution for 15-20 minutes at room temperature. Follow with several PBS washes. For live-cell imaging, skip this step.
-
Mounting: Carefully remove the coverslip from the well and place it cell-side down onto a drop of mounting medium on a microscope slide.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe. For fluorescein, a standard FITC filter set is typically used. For carbazole derivatives, a DAPI or UV filter set may be required depending on the specific excitation and emission wavelengths.
Conclusion
Both this compound and fluorescein offer distinct advantages and disadvantages for in vitro bioimaging applications.
Fluorescein remains a workhorse fluorophore due to its exceptional brightness and well-understood properties. It is an excellent choice for general-purpose staining and applications where high signal intensity is paramount. However, researchers must consider its pH sensitivity and susceptibility to photobleaching, which can affect quantitative measurements and long-term imaging.
This compound , and carbazole derivatives in general, represent a more modern class of fluorophores with significant potential. Their key advantages lie in their superior photostability and the potential for lower cytotoxicity. The versatility of the carbazole scaffold allows for chemical modifications to tune its photophysical properties and to add targeting moieties for specific organelles or biomolecules. While specific quantitative data for the parent compound, this compound, is not as readily available, the favorable characteristics of the carbazole family make it a compelling alternative, particularly for applications requiring high photostability or the development of targeted probes.
Ultimately, the choice between these two probes will depend on the specific requirements of the experiment, including the desired brightness, photostability, potential for cytotoxicity, and the specific biological question being addressed.
References
- 1. Fluorescein [wahoo.cns.umass.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]
- 7. What is the molar extinction coefficient of fluorescein? | AAT Bioquest [aatbio.com]
- 8. Fluorescein [omlc.org]
- 9. Antiproliferative and Cytotoxic Activities of Fluorescein—A Diagnostic Angiography Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cellular uptake mechanism and intracellular fate of hydrophobically modified glycol chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. edinst.com [edinst.com]
- 16. Cytotoxic Effect of a Novel Synthesized Carbazole Compound on A549 Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmacyfreak.com [pharmacyfreak.com]
- 18. In vitro antioxidant and cytotoxicity activities of selected indigenous South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an HPLC Method Using Carbazole-9-methanol Derivatization for Carboxylic Acid Analysis
This guide provides a comprehensive comparison of an HPLC method utilizing Carbazole-9-methanol for the derivatization of carboxylic acids, with alternative methods. It is intended for researchers, scientists, and drug development professionals seeking to select and validate an appropriate analytical method for the quantification of carboxylic acids. The guide details experimental protocols and presents performance data to facilitate an objective comparison.
Introduction to Derivatization in HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of various analytes. However, many carboxylic acids, such as fatty acids, lack a strong chromophore or fluorophore, making their detection by common HPLC detectors (UV-Vis or Fluorescence) challenging.[1] Chemical derivatization is a strategy employed to overcome this limitation by introducing a UV-active or fluorescent tag onto the analyte molecule, thereby enhancing its detectability.[1][2]
This compound is a fluorescent labeling reagent used for the derivatization of carboxylic acids.[3][4] The derivatization reaction, typically carried out in the presence of a coupling agent, results in the formation of a highly fluorescent ester, enabling sensitive detection by an HPLC fluorescence detector.[5] The validation of such an analytical method is crucial to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate results.[6][7] Method validation is performed according to guidelines established by the International Council for Harmonisation (ICH).[8][9][10]
Comparison of Derivatization Methods
This section compares the performance of the this compound derivatization method with two alternative methods: 9-fluorenylmethyl chloroformate (FMOC-CL) derivatization and a method using a novel fluorescent reagent, 4-((2-Methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-yl)amino)-Ethyl-4-Methyl Benzenesulfonate (MNDMB). The choice of a derivatization agent can significantly impact the method's sensitivity, selectivity, and overall performance.
Table 1: Comparison of Performance Parameters for Different Derivatization Methods
| Validation Parameter | This compound Method | 9-Fluorenylmethyl chloroformate (FMOC-CL) Method | 4-((2-Methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-yl)amino)-Ethyl-4-Methyl Benzenesulfonate (MNDMB) Method |
| Analyte Class | Carboxylic Acids (e.g., Fatty Acids) | Fatty Acids | Unsaturated Fatty Acids |
| Linearity (Correlation Coefficient, r²) | > 0.9935[5] | 0.9995[11] | ≥ 0.9998[12] |
| Limit of Detection (LOD) | 45–68 fmol for C14–C20 fatty acids[5] | 0.01-0.05 µg/mL[11] | 4–21 nmol/L[12] |
| Precision (Relative Standard Deviation, RSD) | < 4% (n=6)[5] | < 0.27%[11] | Intraday: 1.91–3.51%, Interday: 3.33–5.41%[12] |
| Accuracy (% Recovery) | 93-107%[5] | Not explicitly stated in the provided search result. | 90.2-103.5%[12] |
| Derivatization Time | 30 minutes[5] | 10 minutes[11] | 40 minutes[12] |
| Derivatization Temperature | 60°C[5] | 60°C[11] | Not explicitly stated, but K2CO3 is used as a catalyst.[12] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. This section outlines the experimental protocols for the this compound derivatization method and the comparative methods.
Protocol 1: this compound Derivatization for Fatty Acids[5]
-
Sample Preparation: Dissolve the fatty acid sample in acetonitrile.
-
Reagent Addition: To the sample solution, add 9-(2-hydroxyethyl)-carbazole (HEC) as the derivatizing reagent, 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC) as a coupling agent, and 4-dimethylaminopyridine (DMAP) as a catalyst.
-
Derivatization Reaction: Incubate the mixture at 60°C for 30 minutes to form the fluorescent fatty acid esters.
-
HPLC Analysis:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient elution program is typically used.
-
Detection: Fluorescence detector with excitation at 335 nm and emission at 365 nm.
-
Protocol 2: 9-Fluorenylmethyl Chloroformate (FMOC-CL) Derivatization[11]
-
Sample Preparation: Extract fatty acids from the sample.
-
Derivatization Reaction: Subject the extracted fatty acids to derivatization with FMOC-CL at 60°C for 10 minutes.
-
HPLC Analysis:
-
Column: CLC-ODS column.
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Detection: Fluorescence detector with excitation at 265 nm and emission at 315 nm.
-
Protocol 3: MNDMB Derivatization for Unsaturated Fatty Acids[12]
-
Sample Preparation: Prepare the unsaturated fatty acid sample.
-
Reagent Addition: Add the derivatization reagent MNDMB and K2CO3 as a catalyst.
-
Derivatization Reaction: Allow the reaction to proceed for 40 minutes.
-
HPLC Analysis:
-
Column: Agilent ZORBAX 300SB-C18 column.
-
Mobile Phase: Gradient elution.
-
Detection: Fluorescence detector with excitation at 285 nm and emission at 522 nm.
-
Method Validation Workflow
The validation of an HPLC method ensures its reliability for its intended application. The following diagram illustrates a typical workflow for the validation of a derivatization-based HPLC method, in accordance with ICH guidelines.[6][8][9]
References
- 1. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digscholarship.unco.edu [digscholarship.unco.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. actascientific.com [actascientific.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Carbazole Derivatives as Hole Transporting Materials in Organic Light-Emitting Diodes
The selection of an appropriate hole transporting material (HTM) is a critical factor in determining the overall performance, efficiency, and operational stability of Organic Light-Emitting Diodes (OLEDs). Carbazole-based materials have emerged as a prominent class of HTMs due to their excellent hole-transporting properties, high thermal stability, and tunable electronic characteristics. This guide provides an objective comparison of three widely used carbazole derivatives: 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), 4,4',4''-tris(carbazol-9-yl)triphenylamine (TCTA), and 1,3-bis(N-carbazolyl)benzene (mCP). The comparison is supported by experimental data from peer-reviewed literature, focusing on their intrinsic properties and performance in OLED devices.
Quantitative Performance Comparison
The following table summarizes the key properties and performance metrics of CBP, TCTA, and mCP as hole transporting materials in OLEDs. It is important to note that the performance of an OLED is highly dependent on the specific device architecture, including the choice of the emissive material, electron-transporting layer (ETL), and electrode materials.
| Material | Chemical Structure | Hole Mobility (μh) (cm²/Vs) | HOMO (eV) | LUMO (eV) | Glass Transition Temperature (Tg) (°C) | Device Performance (Representative Green Phosphorescent OLED) |
| CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) | [Image of CBP chemical structure] | ~2.0 x 10⁻³[1] | -5.7 to -6.0[2] | -2.2 to -2.4 | 109-115[3] | Current Efficiency: ~40-60 cd/A Power Efficiency: ~30-50 lm/W External Quantum Efficiency (EQE): ~15-20% |
| TCTA (4,4',4''-Tris(carbazol-9-yl)triphenylamine) | [Image of TCTA chemical structure] | ~1.0 x 10⁻³ | -5.7 | -2.4[4][5] | 151 | Current Efficiency: ~60-80 cd/A Power Efficiency: ~50-70 lm/W External Quantum Efficiency (EQE): ~18-22% |
| mCP (1,3-Bis(N-carbazolyl)benzene) | [Image of mCP chemical structure] | ~5.0 x 10⁻⁵ | -5.9 | -2.4 | 60 | Current Efficiency: ~30-50 cd/A Power Efficiency: ~20-40 lm/W External Quantum Efficiency (EQE): ~12-18% |
Experimental Protocols
Synthesis of Carbazole Derivatives
The synthesis of carbazole-based HTMs often involves cross-coupling reactions to link the carbazole moieties to a central core. A general and widely used method is the Suzuki-Miyaura coupling reaction.
Example: Synthesis of a generic Carbazole Derivative
-
Starting Materials: A di- or tri-halogenated aromatic core (e.g., dibromobiphenyl for CBP) and a carbazole-boronic acid or ester.
-
Catalyst and Ligand: A palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃, and a suitable ligand like P(t-Bu)₃ or S-Phos.
-
Base and Solvent: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is used in a solvent system, typically a mixture of toluene, ethanol, and water.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at temperatures ranging from 80 to 120 °C for 12 to 48 hours.
-
Purification: After the reaction is complete, the product is extracted with an organic solvent, washed with brine, and dried. The crude product is then purified by column chromatography on silica gel, followed by recrystallization or sublimation to obtain a high-purity material suitable for OLED fabrication.
OLED Fabrication and Characterization
The fabrication of OLEDs is typically carried out in a high-vacuum environment using thermal evaporation to deposit the organic layers and the metal cathode.
-
Substrate Preparation: Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol. The cleaned substrates are then treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
Deposition of Organic Layers: The organic layers are deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (base pressure < 10⁻⁶ Torr). The deposition rates are typically monitored using a quartz crystal microbalance.
-
Hole Injection Layer (HIL): A suitable HIL, such as HAT-CN, is deposited to a thickness of 5-10 nm.
-
Hole Transporting Layer (HTL): The carbazole derivative (CBP, TCTA, or mCP) is deposited to a thickness of 30-60 nm at a rate of 1-2 Å/s.
-
Emissive Layer (EML): A host material (which can also be a carbazole derivative like CBP) is co-evaporated with a phosphorescent or fluorescent dopant. The typical doping concentration is 5-15 wt%, and the layer thickness is 20-40 nm.
-
Electron Transporting Layer (ETL): An electron-transporting material, such as TPBi or Bphen, is deposited to a thickness of 30-50 nm.
-
-
Cathode Deposition: A low work function metal, such as lithium fluoride (LiF), is deposited as an electron injection layer (0.5-1 nm), followed by a thicker layer of aluminum (Al) as the cathode (100-150 nm).
-
Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics of the encapsulated devices are measured using a source meter and a spectroradiometer. The electroluminescence (EL) spectra, Commission Internationale de l'Éclairage (CIE) coordinates, and device efficiencies (current efficiency, power efficiency, and external quantum efficiency) are then calculated from the measured data.
Visualizations
Caption: General multi-layer architecture of an OLED, highlighting the position of the carbazole-based Hole Transporting Layer (HTL).
Caption: Experimental workflow for the fabrication and characterization of OLEDs with carbazole-based hole transporting materials.
References
A Comparative Guide to Determining the Fluorescence Quantum Yield of Carbazole-9-methanol Relative to Quinine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the determination of the fluorescence quantum yield of Carbazole-9-methanol, utilizing quinine sulfate as a widely accepted reference standard. Due to the limited availability of a published quantum yield value for this compound, this document focuses on the detailed experimental protocol required to perform a comparative analysis.
Introduction
Carbazole derivatives are of significant interest in materials science and drug development due to their inherent fluorescent properties.[1] this compound, in particular, is recognized as a fluorescent agent.[1] To quantitatively assess its emission efficiency, the determination of its fluorescence quantum yield (Φ) is essential. This is achieved by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
Quinine sulfate is a commonly used fluorescence standard, particularly in the UV-Vis region. Its quantum yield is well-established, though it can be influenced by the solvent and temperature. In 0.1 M sulfuric acid, the quantum yield of quinine sulfate is approximately 0.546, while in 0.1 M perchloric acid, it is reported to be 0.60. For the purposes of this guide, we will consider the use of quinine sulfate in 0.1 M sulfuric acid as the reference.
Quantitative Data Summary
The following table outlines the key photophysical properties of the reference standard, quinine sulfate, and provides a template for recording the experimental data for this compound.
| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Absorbance at Excitation Wavelength | Integrated Fluorescence Intensity | Refractive Index of Solvent (η) | Quantum Yield (Φ) |
| Quinine Sulfate (Reference) | 0.1 M H₂SO₄ | User Defined | ~450 | Measured | Measured | 1.33 | 0.546 |
| This compound (Sample) | User Defined | User Defined | To be determined | Measured | Measured | To be determined | To be calculated |
Experimental Protocol
The relative quantum yield of this compound can be determined using the following comparative method. This method relies on the principle that for dilute solutions with low absorbance, the fluorescence intensity is directly proportional to the amount of light absorbed and the quantum yield of the fluorophore.
1. Materials and Instrumentation:
-
This compound: High purity grade.
-
Quinine sulfate dihydrate: Fluorescence standard grade.
-
Sulfuric acid (H₂SO₄): Concentrated, analytical grade.
-
Solvent for this compound: A suitable solvent in which the compound is soluble and stable (e.g., ethanol, cyclohexane). The solvent should be of spectroscopic grade.
-
Volumetric flasks and pipettes: Class A.
-
UV-Vis Spectrophotometer: Capable of measuring absorbance with high precision.
-
Fluorometer: Equipped with an excitation and emission monochromator.
-
Quartz cuvettes: 1 cm path length.
2. Preparation of Solutions:
-
Quinine Sulfate Stock Solution (Reference): Accurately weigh a small amount of quinine sulfate dihydrate and dissolve it in 0.1 M H₂SO₄ to prepare a stock solution of known concentration (e.g., 1 x 10⁻⁴ M).
-
This compound Stock Solution (Sample): Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 x 10⁻⁴ M).
-
Working Solutions: Prepare a series of dilutions from both stock solutions. The absorbance of these working solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects. A typical range would be from 1 x 10⁻⁶ M to 1 x 10⁻⁵ M.
3. Spectroscopic Measurements:
-
Absorbance Spectra: Record the UV-Vis absorption spectra of all working solutions of both quinine sulfate and this compound. Determine the absorbance value at the chosen excitation wavelength. The excitation wavelength should be a wavelength where both the sample and the reference have significant absorption.
-
Fluorescence Spectra: Record the fluorescence emission spectra of all working solutions. The excitation and emission slits should be kept constant for all measurements. The emission spectrum should be recorded over a range that covers the entire emission profile of the compound.
4. Quantum Yield Calculation:
The quantum yield of the sample (Φₛ) can be calculated using the following equation:
Φₛ = Φᵣ * (Iₛ / Iᵣ) * (Aᵣ / Aₛ) * (ηₛ² / ηᵣ²)
Where:
-
Φᵣ is the quantum yield of the reference (0.546 for quinine sulfate in 0.1 M H₂SO₄).
-
Iₛ and Iᵣ are the integrated fluorescence intensities (area under the emission curve) of the sample and the reference, respectively.
-
Aₛ and Aᵣ are the absorbances of the sample and the reference at the excitation wavelength, respectively.
-
ηₛ and ηᵣ are the refractive indices of the solvents used for the sample and the reference, respectively.
To obtain a more accurate value, plot the integrated fluorescence intensity versus absorbance for both the sample and the reference. The slopes of these plots can then be used in the following equation:
Φₛ = Φᵣ * (Slopeₛ / Slopeᵣ) * (ηₛ² / ηᵣ²)
Visualizations
Experimental Workflow for Quantum Yield Determination
Caption: A flowchart illustrating the key steps in the experimental determination of relative fluorescence quantum yield.
Logical Relationship for Quantum Yield Calculation
Caption: A diagram showing the relationship between the parameters used to calculate the relative quantum yield.
References
A Comparative Guide to Fluorescent Linkers: Established NHS Esters versus Emerging Carbazole-Based Fluorophores
For researchers, scientists, and drug development professionals, the covalent labeling of biomolecules with fluorescent probes is a cornerstone of modern molecular analysis. The choice of linker chemistry is critical, dictating not only the efficiency of conjugation but also the performance and stability of the resulting fluorescently-labeled product. This guide provides a detailed comparison between the industry-standard N-hydroxysuccinimide (NHS) esters and the potential application of carbazole derivatives, such as Carbazole-9-methanol, as fluorescent linkers.
While NHS esters are the established workhorse for amine-reactive fluorescent labeling, the intrinsic photophysical properties of carbazole moieties present a compelling case for their development as alternative fluorescent tags. This guide will delve into the established performance of NHS esters and explore the potential of carbazole-based linkers, supported by available experimental data and detailed methodologies.
Section 1: N-Hydroxysuccinimide (NHS) Esters: The Gold Standard in Amine-Reactive Labeling
NHS esters are highly reactive compounds that are widely used for the modification of primary amines, such as those found on the N-terminus of proteins and the side chain of lysine residues.[1] This reactivity forms the basis of their extensive use in creating fluorescently-labeled proteins, antibodies, and other biomolecules for a vast array of applications, including immunoassays, fluorescence microscopy, and flow cytometry.[1]
Performance and Characteristics of NHS Esters
The efficiency and stability of NHS ester-mediated labeling are well-documented. Key performance indicators are summarized in the table below.
| Feature | Performance Characteristics of NHS Esters |
| Reactivity | Directly and rapidly reactive with primary amines at neutral to slightly basic pH (typically 7.2-8.5).[2] |
| Resulting Linkage | Forms a stable and covalent amide bond.[1] |
| Reaction Steps | Typically a straightforward, one-step reaction.[1] |
| Stability of Linker | Moisture-sensitive and prone to hydrolysis, especially at higher pH. Stock solutions should be prepared fresh in anhydrous solvent.[3] |
| Side Reactions | The primary competing reaction is hydrolysis of the NHS ester, which deactivates the linker.[3] |
| Versatility | A vast library of fluorescent dyes with different spectral properties are commercially available as NHS esters. |
Experimental Protocol: General Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with a fluorescent dye via an NHS ester.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M sodium bicarbonate, pH 8.3)
-
NHS ester of the desired fluorescent dye
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein solution is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.
-
NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution while gently stirring.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours, protected from light.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted NHS ester and byproducts by purifying the conjugate using size-exclusion chromatography.
-
Characterization: Determine the protein concentration and the degree of labeling (DOL) of the final conjugate using UV-Vis spectrophotometry.
Experimental Workflow for NHS Ester Bioconjugation
Section 2: this compound and Carbazole Derivatives: A Promising Class of Fluorophores
Carbazole and its derivatives are a well-known class of aromatic heterocyclic compounds that exhibit strong fluorescence.[4] They are characterized by high quantum yields, good thermal and chemical stability, and their fluorescence properties can be tuned by chemical modification.[5] These characteristics make them attractive candidates for the development of novel fluorescent probes.
Photophysical Properties of Carbazole Derivatives
While a direct comparison of this compound as a linker is not feasible due to the lack of commercially available amine-reactive versions and published bioconjugation data, we can infer its potential from the known properties of carbazole-based fluorophores.
| Feature | Potential Performance Characteristics of Carbazole-Based Linkers |
| Fluorescence | High fluorescence quantum yields and good photostability are characteristic of many carbazole derivatives.[5][6] |
| Stability | Carbazole moieties are known for their excellent chemical and thermal stability.[5] |
| Reactivity | This compound itself is not amine-reactive. It would require chemical modification to introduce a reactive group (e.g., an NHS ester) for protein labeling. |
| Resulting Linkage | Dependent on the introduced reactive group. If functionalized as an NHS ester, it would form a stable amide bond. |
| Versatility | The synthesis of various carbazole derivatives is well-established, allowing for the potential development of a diverse palette of fluorescent probes.[7] |
Conceptual Experimental Workflow: Functionalization of Carbazole for Bioconjugation
To be used as a fluorescent linker for primary amines, this compound would first need to be chemically modified to incorporate an amine-reactive group. A common strategy would be to introduce a carboxylic acid, which can then be activated to an NHS ester.
Comparative Summary and Future Outlook
The following table provides a high-level comparison between the established NHS ester technology and the potential of carbazole-based linkers.
| Feature | NHS Esters | Carbazole-Based Linkers (Hypothetical) |
| Current Availability | Widely commercially available with a vast range of fluorophores. | Not readily available as amine-reactive linkers; requires custom synthesis. |
| Ease of Use | Simple, well-established, one-step protocols. | Multi-step process involving synthesis and functionalization before labeling. |
| Labeling Efficiency | Generally high, but can be affected by hydrolysis. | Unknown, as direct comparative data is unavailable. |
| Photophysical Properties | Dependent on the specific dye attached to the NHS ester. | Potentially high quantum yield and photostability based on the properties of the carbazole core.[5][6] |
| Bond Stability | Stable amide bond. | Would form a stable amide bond if functionalized as an NHS ester. |
This compound, while being a component of fluorescent molecules, is not in itself an amine-reactive linker. However, the excellent photophysical properties of the carbazole scaffold, such as high quantum yields and stability, make carbazole derivatives highly attractive for the development of next-generation fluorescent probes. Future research may focus on the synthesis and characterization of amine-reactive carbazole-based linkers that could potentially offer superior photostability and brightness compared to some existing dyes. For the research and drug development community, while NHS esters are the reliable choice for current applications, the space of novel fluorophores and linker chemistries, including those based on carbazole, is a vibrant area of research that promises more powerful tools for molecular analysis in the future.
References
- 1. Fluorescent carbazole-derived α-amino acids: structural mimics of tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fluorescent carbazole-derived α-amino acids: structural mimics of tryptophan - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. biotium.com [biotium.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Guide to the Photostability of Carbazole-9-methanol and Cyanine Dyes
For Researchers, Scientists, and Drug Development Professionals
The selection of fluorescent probes is a critical decision in experimental design for a wide range of applications, from cellular imaging to drug delivery tracking. The photostability of a fluorophore, its resistance to light-induced degradation, is a key performance indicator that directly impacts the quality and reliability of experimental data. This guide provides a comparative analysis of the photostability of Carbazole-9-methanol, a versatile fluorescent building block, and the widely used cyanine dyes.
Executive Summary
Both this compound and cyanine dyes are valuable classes of fluorescent compounds with distinct photostability profiles. Cyanine dyes, while offering a broad spectral range and high extinction coefficients, exhibit variable photostability that is highly dependent on their structure and environment. In contrast, carbazole derivatives, including this compound, are generally recognized for their inherent high photostability, making them robust probes for demanding applications. This guide presents available quantitative data, detailed experimental protocols for photostability assessment, and a discussion of their respective applications in drug development.
Data Presentation: A Comparative Overview
| Feature | This compound (and derivatives) | Cyanine Dyes (Cy3 & Cy5) |
| Photobleaching Quantum Yield (Φb) | Data not available for this compound. Generally low for carbazole derivatives, indicating high photostability. | Cy3: ~1 x 10-4 Cy5: ~2.8 x 10-5 |
| General Photostability | Generally considered to have high photostability. | Moderate to high, but can be susceptible to photobleaching, especially under prolonged or intense illumination. |
| Key Applications in Drug Development | Fluorescent labeling of biomolecules, building block for fluorescent probes, anti-cancer drug development.[1] | In vivo imaging, drug and gene delivery tracking, photodynamic therapy. |
Note: A lower photobleaching quantum yield indicates higher photostability. The values for cyanine dyes can vary depending on the experimental conditions.
Mechanisms of Photobleaching
Understanding the pathways that lead to the degradation of fluorophores is crucial for mitigating photobleaching and selecting the appropriate dye for a given experiment.
Caption: Simplified Jablonski diagram illustrating the primary pathway of photobleaching.
For both carbazole derivatives and cyanine dyes, the primary mechanism of photobleaching involves the generation of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). Upon excitation, the fluorophore can transition to a long-lived triplet state. From this state, it can transfer energy to molecular oxygen, generating highly reactive singlet oxygen which then chemically attacks the fluorophore, leading to its irreversible degradation. The inherent chemical structure of carbazole provides it with a higher resistance to this oxidative damage compared to the polymethine chain of many cyanine dyes.
Experimental Protocols for Photostability Assessment
To ensure a fair and accurate comparison of the photostability of different fluorophores, a standardized experimental protocol is essential. The following outlines a common method for measuring the photobleaching rate of a fluorescent dye.
Protocol: Measurement of Photobleaching Half-Life
Objective: To determine the time it takes for the fluorescence intensity of a dye to decrease by 50% under continuous illumination.
Materials:
-
Fluorescent dye solutions (this compound and cyanine dyes) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Microscope slides and coverslips.
-
Fluorescence microscope equipped with a stable light source (e.g., laser or LED) and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare a thin film of the dye solution on a microscope slide and allow it to dry to immobilize the molecules.
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the dye being tested.
-
Place the slide on the microscope stage and focus on the sample.
-
Adjust the illumination intensity to a consistent level for all samples.
-
-
Image Acquisition:
-
Acquire an initial image (time = 0).
-
Continuously illuminate the sample.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Using image analysis software, define a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the intensity of a region without the dye.
-
Normalize the intensity values to the initial intensity at time = 0.
-
Plot the normalized fluorescence intensity against time.
-
The time at which the intensity drops to 50% is the photobleaching half-life (t₁/₂).
-
References
Benchmarking the performance of Carbazole-9-methanol in organic electronic devices
A Comprehensive Guide to Carbazole-Based Hole Transport Materials in Organic Electronics
The landscape of organic electronics is continually evolving, with researchers striving for materials that enhance the efficiency, stability, and cost-effectiveness of devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Among the various classes of materials, carbazole derivatives have emerged as a cornerstone for hole transport layers (HTLs) due to their excellent charge transport properties, high thermal stability, and tunable electronic characteristics.[1][2] This guide provides a comparative benchmark of carbazole-based materials, with a focus on simple carbazole derivatives as represented by 9-phenylcarbazole, against established alternatives in both OLEDs and PSCs.
Performance Benchmark in Perovskite Solar Cells
In the realm of perovskite solar cells, the hole transport material plays a critical role in extracting holes from the perovskite absorber layer and transporting them to the electrode, thereby influencing the overall power conversion efficiency (PCE) and stability of the device.[3] Spiro-OMeTAD has long been the benchmark HTM in high-efficiency PSCs.[2] The following table compares the performance of a carbazole-based HTM with Spiro-OMeTAD.
Table 1: Performance of Hole Transport Materials in Perovskite Solar Cells
| Hole Transport Material (HTM) | Device Structure | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Ref. |
| 9-phenylcarbazole derivative (SFXDAnCBZ) | FTO/TiO₂/Perovskite/HTM/Au | 20.87 | Not Specified | Not Specified | Not Specified | [4] |
| Spiro-OMeTAD (with dopants) | FTO/TiO₂/Perovskite/HTM/Au | 17.8 | Not Specified | Not Specified | Not Specified | [5] |
| Spiro-OMeTAD (dopant-free) | FTO/TiO₂/Perovskite/HTM/Au | 5.3 | 1.02 ± 0.02 | 19.05 ± 0.75 | 26.9 ± 3.3 | [5] |
| Spiro-OMeTAD (with BDT additive) | FTO/TiO₂/Perovskite/HTM/Ag | 22.34 | 1.16 | 22.73 | 79.47 | [6] |
Note: Device structures and fabrication conditions can vary between studies, which may influence performance metrics.
Performance Benchmark in Organic Light-Emitting Diodes
In OLEDs, the HTL is crucial for efficient hole injection from the anode and transport to the emissive layer, directly impacting the device's brightness, efficiency, and operational lifetime.[7] N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB) is a widely used HTM in conventional OLEDs. The table below compares the performance of OLEDs utilizing a carbazole-based host material with those using a standard NPB HTL.
Table 2: Performance of Hole Transport Materials in Organic Light-Emitting Diodes
| Hole Transport/Host Material | Emitter (Dopant) | Max. External Quantum Efficiency (EQE) (%) | Max. Luminous Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Turn-on Voltage (V) | CIE Coordinates (x, y) | Ref. |
| 9-phenylcarbazole derivative (Cz-SBDPI) | Non-doped | 6.2 | 5.9 | 5.7 | Not Specified | (0.15, 0.06) | [8] |
| N,N′-dicarbazolyl-4,4′-biphenyl (CBPPO) | FIrpic (blue) | 14.4 | 28.0 | 25.8 | Not Specified | Not Specified | [9] |
| NPB (solution-processed) | Alq₃ (green) | Not Specified | 2.56 | Not Specified | Not Specified | Not Specified | [10] |
| NPB (vacuum-deposited) | Alq₃ (green) | Not Specified | 2.97 | Not Specified | Not Specified | Not Specified | [10] |
Note: The role of the carbazole derivative in the first example is as an emissive material with hole transport properties, while in the second it is a host material. Both showcase the versatility of carbazoles in OLEDs.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental results. Below are generalized protocols for the fabrication and characterization of perovskite solar cells and OLEDs.
Perovskite Solar Cell Fabrication and Characterization
A common fabrication process for a planar perovskite solar cell involves the sequential deposition of layers on a transparent conducting oxide (TCO) substrate, such as fluorine-doped tin oxide (FTO).
Fabrication Steps:
-
Substrate Cleaning: The FTO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then treated with UV-ozone.[11]
-
Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is often deposited by spin-coating a precursor solution onto the FTO substrate, followed by annealing.[12]
-
Perovskite Layer Deposition: The perovskite absorber layer (e.g., CH₃NH₃PbI₃) is deposited in a nitrogen-filled glovebox via spin-coating of a precursor solution. An anti-solvent is often dripped during the spin-coating process to induce uniform crystallization, followed by annealing.[11][12]
-
Hole Transport Layer (HTL) Deposition: The HTM solution (e.g., Spiro-OMeTAD or a carbazole derivative in chlorobenzene, often with additives like LiTFSI and tBP) is then spin-coated on top of the perovskite layer.[4][11]
-
Electrode Deposition: Finally, a metal electrode (e.g., gold or silver) is deposited by thermal evaporation through a shadow mask to define the active area of the device.[13]
Characterization: The performance of the fabricated PSCs is evaluated by measuring their current density-voltage (J-V) characteristics under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²).[14] Key parameters such as PCE, Voc, Jsc, and FF are extracted from the J-V curves.
Organic Light-Emitting Diode Fabrication and Characterization
The fabrication of a multilayer OLED is typically carried out in a high-vacuum thermal evaporation system.
Fabrication Steps:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are cleaned using a procedure similar to that for PSCs.
-
Organic Layer Deposition: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL), are deposited sequentially onto the ITO substrate via thermal evaporation under high vacuum.[15][16]
-
Cathode Deposition: A metal cathode, often a bilayer of a low work function metal like lithium fluoride (LiF) followed by aluminum (Al), is deposited on top of the organic stack through a shadow mask.[15][17]
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, it is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid.[18]
Characterization: The performance of the OLEDs is assessed by measuring their current density-voltage-luminance (J-V-L) characteristics.[17] From these measurements, key parameters such as external quantum efficiency (EQE), luminous efficiency, power efficiency, and CIE color coordinates are determined.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the fabrication and testing of organic electronic devices.
Caption: A generalized workflow for the fabrication and characterization of organic electronic devices.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Performance Enhancement of Planar Heterojunction Perovskite Solar Cells through Tuning the Doping Properties of Hole-Transporting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ossila.com [ossila.com]
- 12. Fabrication and Characterization of a Perovskite-Type Solar Cell with a Substrate Size of 70 mm [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fabrication and characterization of OLEDs [bio-protocol.org]
- 16. repository.rit.edu [repository.rit.edu]
- 17. aml.iaamonline.org [aml.iaamonline.org]
- 18. ossila.com [ossila.com]
A Comparative Guide to Carbazole-9-methanol-based Fluorescent Probes: Cross-reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Carbazole-9-methanol and its derivatives represent a versatile class of fluorescent probes valued for their robust photophysical properties, including high quantum yields and chemical stability.[1][2] Their utility in biological and environmental sensing is, however, critically dependent on their selectivity for a target analyte in the presence of other potentially interfering species. This guide provides an objective comparison of the performance of various carbazole-based fluorescent probes, with a focus on their cross-reactivity and selectivity, supported by experimental data and detailed protocols.
Data Presentation: Comparative Selectivity of Carbazole-based Fluorescent Probes
The following tables summarize the selectivity and cross-reactivity of different carbazole-based fluorescent probes for various analytes as reported in the literature. It is important to note that the specific substitution on the carbazole core significantly influences the probe's selectivity.
Table 1: Selectivity of Carbazole-based Probes for Metal Ions
| Probe Name/Derivative | Target Ion | Key Interfering Ions Tested | Observed Selectivity | Reference |
| 9-ethyl-N,N-bis(pyridin-2-ylmethyl)-9H-carbazol-3-amine | Cu²⁺ | Ni²⁺, and others | High selectivity for Cu²⁺ with significant fluorescence quenching compared to minor quenching by Ni²⁺ and negligible effects from other ions. | [1] |
| Pyrano[3,2-c] carbazole-based probe (FP2) | Zn²⁺ | Various metal ions | High selectivity for Zn²⁺, showing significant fluorescence enhancement. | [3] |
| Benzoyl hydrazone derivatives with carbazole moiety | Cu²⁺, Fe³⁺ | Various metal cations | High sensitivity and selectivity for Cu²⁺ and Fe³⁺ in aqueous media. | [4] |
| Carbazole-based dendritic conjugated polymer | Hg²⁺ | Other background cations | The P/I⁻ system showed high selectivity for Hg²⁺ with minimal interference from other cations. | [5][6] |
Table 2: Selectivity of Carbazole-based Probes for Other Analytes
| Probe Name/Derivative | Target Analyte | Key Interfering Species Tested | Observed Selectivity | Reference |
| 2-(9-ethyl-9H-carbazol-3-yl)isoindoline-1,3-dione | Hydrazine (N₂H₄) | Other amino compounds | Responds selectively to hydrazine with marked fluorescence enhancement over other amino compounds. | [7] |
| Carbazole | Nitroaromatics (specifically Picric Acid) | Other nitroaromatics | Can sense various nitroaromatics, with a particularly strong response to picric acid through fluorescence quenching. | [8][9] |
| Carbazole-based two-photon fluorescent probes (HCH and HCM) | Hypochlorite (ClO⁻) | Not specified | Theoretical studies predict selective detection with changes in photophysical properties upon reaction with ClO⁻. | [10] |
| D-π-A fluorescent probe with carbazole donor (CBI-V) | Viscosity | Not applicable | Senses changes in viscosity with enhanced fluorescence in more viscous media. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of probe performance. Below are generalized experimental protocols for determining the selectivity and cross-reactivity of carbazole-based fluorescent probes.
Protocol 1: General Selectivity and Cross-Reactivity Assay
This protocol outlines the fundamental steps to assess the selective response of a fluorescent probe to its target analyte in the presence of other potentially interfering species.
1. Materials and Reagents:
-
Carbazole-based fluorescent probe stock solution (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).
-
Stock solutions of the target analyte and various potential interfering species (e.g., metal ions, amino acids, reactive oxygen species) of known concentrations.
-
Buffer solution (e.g., PBS, HEPES, Tris-HCl) at the desired pH.
2. Instrumentation:
-
Fluorometer or fluorescence microplate reader.
-
UV-Vis spectrophotometer.
3. Procedure:
-
Probe Preparation: Prepare a working solution of the fluorescent probe in the chosen buffer to a final concentration typically in the micromolar range (e.g., 10 µM).
-
Fluorescence Measurement:
-
Record the initial fluorescence emission spectrum of the probe solution at a specific excitation wavelength.[12]
-
To separate wells or cuvettes containing the probe solution, add a specific concentration of the target analyte and each of the potential interfering species individually.
-
Incubate the solutions for a predetermined time to allow for the reaction or binding to reach equilibrium.[13]
-
Measure the fluorescence emission spectrum of each solution.
-
-
Data Analysis:
-
Compare the change in fluorescence intensity (quenching or enhancement) at the emission maximum for the target analyte versus the interfering species.
-
Plot the fluorescence response (e.g., F/F₀ or (F-F₀)/F₀) against the different species to visually represent the selectivity.
-
Protocol 2: Competition Experiment
This experiment is designed to evaluate the probe's selectivity for the target analyte in a more competitive environment.
1. Procedure:
-
Prepare a solution containing the fluorescent probe and a specific concentration of the target analyte that elicits a significant fluorescence response.
-
To this solution, add increasing concentrations of a potential interfering species.
-
Measure the fluorescence intensity after each addition.
-
Data Analysis: A minimal change in the fluorescence signal upon the addition of the interfering species indicates high selectivity for the target analyte.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the evaluation of carbazole-based fluorescent probes.
Caption: Interaction diagram illustrating the selective binding of a carbazole probe to its target analyte, leading to a fluorescence change, while interaction with interfering species results in no significant response.
Caption: A streamlined workflow for determining the selectivity of fluorescent probes, from preparation to data analysis.
Caption: Logical relationship demonstrating how high selectivity and low cross-reactivity are essential for reliable analyte detection.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Selective aqueous fluorescent probes for metal ions based on benzoyl hydrazone derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of carbazole-based dendritic conjugated polymer: a dual channel optical probe for the detection of I− and Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 11. mdpi.com [mdpi.com]
- 12. genelink.com [genelink.com]
- 13. A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal of Carbazole-9-methanol: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This guide provides detailed procedures for the proper disposal of Carbazole-9-methanol, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, proper handling and personal protective equipment (PPE) are essential to minimize exposure and ensure safety.[1]
Personal Protective Equipment (PPE):
Before handling this compound, ensure the following PPE is worn:
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] |
| Respiratory Protection | If dust is generated, a NIOSH/MSHA approved respirator is recommended. |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Wash and dry hands after handling.[3] |
Spill and Contamination Protocol
In the event of a spill, follow these steps to contain and clean the affected area:
-
Ensure Adequate Ventilation: Work in a well-ventilated area.[4]
-
Personal Precautions: Use personal protective equipment as required.[1]
-
Containment: Sweep up and shovel the spilled material into suitable containers for disposal.[1][2] Avoid generating dust.[4][5]
-
Decontamination: Wash the spill area thoroughly with soap and water.
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in accordance with local, regional, and national regulations.
-
Waste Classification: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][2]
-
Collection: Collect waste this compound in a suitable, labeled container.[4] Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1]
-
Disposal: Dispose of the contents and container to an approved waste disposal plant or an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2][3] Do not let the chemical enter drains, and avoid release to the environment.[2][3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Personal protective equipment for handling Carbazole-9-methanol
Essential Safety and Handling Guide for Carbazole-9-methanol
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment.
Hazard Identification
This compound is classified with the following hazards:
-
Acute toxicity - Oral (Category 4) : Harmful if swallowed[1].
-
Serious eye damage (Category 1) : Causes serious eye damage[1].
The signal word for this chemical is Danger [1]. Precautionary statements advise washing hands thoroughly after handling, avoiding eating, drinking, or smoking when using this product, and wearing appropriate protective equipment[1].
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[1]. A face shield is recommended if there is a risk of splashing[2]. |
| Skin Protection | Chemical-resistant Gloves | Handle with gloves inspected prior to use. Nitrile or neoprene gloves are recommended. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it[1][2]. |
| Laboratory Coat | A flame-retardant lab coat should be worn and kept buttoned[1][2]. | |
| Impervious Clothing | For larger quantities or in the event of a spill, wear fire/flame resistant and impervious clothing[1][2]. | |
| Respiratory Protection | NIOSH-approved Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. Use a respirator when handling powders to avoid dust inhalation, especially if ventilation is inadequate[1][2][3]. |
Quantitative Safety Data
The available Safety Data Sheets (SDSs) for this compound do not specify occupational exposure limits[1][4]. The following table includes other relevant safety data.
| Property | Value |
| Physical State | Powder Solid[4] |
| Appearance | White[4] |
| Flash Point | No information available[4] |
| Boiling Point | 355 °C / 671 °F @ 760 mmHg (for Carbazole)[5] |
| Melting Point | 240 - 246 °C / 464 - 474.8 °F (for Carbazole)[5] |
Operational Protocols
Safe Handling Procedures
Adherence to the following step-by-step procedures is mandatory when working with this compound.
1. Pre-Handling Preparations:
-
Ensure you have read and understood the Safety Data Sheet (SDS)[2].
-
Work in a well-ventilated area, preferably a chemical fume hood[2][4].
-
Verify that a safety shower and eyewash station are easily accessible[2][5].
-
Prepare all necessary equipment and weigh the compound in a ventilated enclosure[2].
2. Handling:
-
Wear the appropriate PPE as detailed in the table above[2][6].
-
Avoid contact with skin and eyes and do not breathe in the dust[4][7].
3. Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling[1][2].
-
Decontaminate all surfaces and equipment that have come into contact with the chemical[2].
-
Remove and properly dispose of contaminated PPE[2].
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention[1][4]. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation develops or persists[1][4]. |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately[1][4]. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1]. |
Storage and Disposal Plan
Storage:
Disposal:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, regional, and national laws and regulations[1].
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste[4]. All waste, including contaminated PPE, should be collected in a dedicated, clearly labeled hazardous waste container[2].
Accidental Release Measures
In the event of a spill, follow these steps:
-
Personal Precautions:
-
Environmental Precautions:
-
Methods for Cleaning Up:
Workflow Visualization
The following diagram illustrates the standard workflow for responding to a chemical spill.
Caption: Chemical Spill Response Workflow.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. uprm.edu [uprm.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
